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  • Product: 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
  • CAS: 1094385-23-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine: A Putative Pyruvate Dehydrogenase Kinase 1 Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel 1,2,4-Triazine Derivative The landscape of oncological research is in a perpetual state of evolution, driven by the quest for therapeutic agents that can selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel 1,2,4-Triazine Derivative

The landscape of oncological research is in a perpetual state of evolution, driven by the quest for therapeutic agents that can selectively target the intricate and often aberrant signaling networks that underpin cancer cell proliferation and survival. Within this dynamic field, the 1,2,4-triazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility to engage a diverse array of biological targets. This guide focuses on a specific, yet largely uncharacterized, member of this family: 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. While direct empirical data for this compound remains nascent, a robust body of evidence for the broader class of 3-amino-1,2,4-triazine derivatives points towards a compelling mechanism of action: the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1).

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delineate the hypothesized mechanism of action of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine as a PDK1 inhibitor, detail the profound metabolic and cellular consequences of this inhibition, and provide a suite of detailed experimental protocols to rigorously test this hypothesis. Our approach is grounded in the synthesis of existing knowledge on analogous compounds, providing a clear and actionable roadmap for the scientific investigation of this promising molecule.

The Central Hypothesis: Targeting Cancer Metabolism through PDK1 Inhibition

A hallmark of many aggressive cancers is a profound alteration in cellular metabolism, most notably the "Warburg effect," where cancer cells favor aerobic glycolysis over the more energy-efficient process of oxidative phosphorylation. This metabolic reprogramming is not a passive consequence of malignancy but an active and essential driver of tumor growth, providing the necessary building blocks for rapid cell division and conferring resistance to apoptosis. Central to the maintenance of this glycolytic phenotype is the Pyruvate Dehydrogenase Complex (PDC), a mitochondrial gatekeeper that controls the entry of pyruvate into the tricarboxylic acid (TCA) cycle.

The activity of the PDC is tightly regulated by a family of four Pyruvate Dehydrogenase Kinases (PDK1-4). These kinases act as a brake on the PDC by phosphorylating its E1α subunit, thereby inactivating it and shunting pyruvate away from the TCA cycle and towards lactate production. In numerous cancer types, including highly aggressive pancreatic ductal adenocarcinoma, PDK1 is overexpressed, effectively locking the cell in a state of aerobic glycolysis.[1]

The core hypothesis for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is that it functions as a potent and selective inhibitor of PDK1. By binding to the ATP-binding site of PDK1, it is proposed to prevent the phosphorylation and inactivation of the PDC.[1] This action would effectively "release the brake" on mitochondrial respiration, forcing a metabolic shift from glycolysis back towards oxidative phosphorylation. The downstream consequences of this metabolic reprogramming are profound and detrimental to the cancer cell, leading to a cascade of events culminating in apoptotic cell death.

Signaling Pathway: The PDK/PDC Axis and the Impact of Inhibition

The following diagram illustrates the pivotal role of PDK1 in cancer cell metabolism and the proposed intervention point for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine.

PDK_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA Pyruvate_m Pyruvate Pyruvate->Pyruvate_m PDC_active PDC (Active) Pyruvate_m->PDC_active AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDC_inactive PDC (Inactive) (Phosphorylated) PDC_active->PDC_inactive PDK1 (ATP -> ADP) PDC_inactive->PDC_active PDP TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ROS Increased ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis Inhibitor 5-(2,5-Dimethylphenyl) -1,2,4-triazin-3-amine PDK1 PDK1 Inhibitor->PDK1 Inhibition Kinase_Assay_Workflow start Prepare Compound Dilutions step1 Add Compound/Controls to 384-well Plate start->step1 step2 Add PDK1 Enzyme step1->step2 step3 Add Substrate/ATP Mix (Initiate Reaction) step2->step3 step4 Incubate at 30°C for 60 min step3->step4 step5 Add ADP-Glo™ Reagent (Deplete ATP) step4->step5 step6 Incubate at RT for 40 min step5->step6 step7 Add Kinase Detection Reagent (Generate Signal) step6->step7 step8 Incubate at RT for 30-60 min step7->step8 end Read Luminescence step8->end

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Exploratory

In Vitro Pharmacology of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine: A Privileged Scaffold for Adenosine A2A Receptor Antagonism

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper Executive Summary 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS 1094385-23-5) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS 1094385-23-5) is a critical pharmacophore building block in modern medicinal chemistry. While the monomeric compound itself serves as a foundational scaffold, its true pharmacological value is unlocked when functionalized into 5,6-diaryl-1,2,4-triazin-3-amines[1]. These derivatives are highly potent, orally efficacious antagonists of the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) heavily implicated in the pathophysiology of Parkinson's disease and immuno-oncology[2]. This whitepaper details the in vitro pharmacological profiling of this chemical class, providing step-by-step, self-validating methodologies for receptor binding and functional assays.

Structural Rationale and Mechanism of Action

The 1,2,4-triazine core is a privileged heterocyclic scaffold. The three nitrogen atoms provide a versatile hydrogen-bonding network that allows the molecule to anchor deeply within the orthosteric binding pocket of the A2A receptor[2]. The 5-(2,5-dimethylphenyl) moiety occupies a specific hydrophobic sub-pocket within the receptor, enhancing both binding affinity and selectivity over the closely related A1 receptor subtype[3].

Mechanistically, by competitively binding to A2AR, these triazine derivatives prevent endogenous adenosine from inducing the conformational changes necessary to activate the Gs protein α-subunit. Consequently, adenylyl cyclase (AC) remains inactive, halting the intracellular accumulation of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)[3].

A2A_Signaling Adenosine Endogenous Adenosine (Agonist) A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Binds & Activates Triazine 1,2,4-Triazine Derivative (Antagonist) Triazine->A2AR Competitive Inhibition Gs Gs Protein α-subunit A2AR->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Fig 1: A2A receptor signaling pathway and competitive antagonism by 1,2,4-triazine derivatives.

Synthetic Pre-Conditioning for In Vitro Assays

To evaluate the full pharmacological potential of 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine, it is typically subjected to a two-step functionalization prior to high-throughput screening[1]:

  • C6-Bromination: The compound is reacted with N-bromosuccinimide (NBS) in DMF at -25°C to yield the 6-bromo intermediate[2].

  • Suzuki Cross-Coupling: The brominated intermediate undergoes palladium-catalyzed cross-coupling with various heteroaryl boronic acids to generate the active 5,6-diaryl-1,2,4-triazin-3-amine library[2].

Workflow C1 Compound Synthesis (C6-Bromination & Suzuki) C2 Receptor Binding Assay ([3H]-ZM241385 Displacement) C1->C2 C3 Functional cAMP Assay (TR-FRET / AlphaScreen) C2->C3 C4 Selectivity Profiling (A1, A2B, A3 Receptors) C3->C4 C5 Lead Optimization (Parkinson's Disease Models) C4->C5

Fig 2: In vitro pharmacological screening workflow for 1,2,4-triazine-based GPCR antagonists.

In Vitro Pharmacological Protocols

As a Senior Application Scientist, I emphasize that robust in vitro pharmacology relies on self-validating assay designs. The following protocols include specific controls to ensure data integrity and explain the causality behind critical reagent choices.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the triazine derivatives by measuring their ability to displace the high-affinity tritiated antagonist [3H]-ZM241385 from the A2A receptor[4].

Reagents & Materials:

  • Biological Matrix: Membrane preparations from HEK-293 cells stably expressing human A2AR[5].

  • Radioligand: [3H]-ZM241385 (Kd ~ 1.5 nM)[4].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% CHAPS[4].

    • Causality Note: MgCl2 stabilizes the GPCR-G protein complex. CHAPS (a zwitterionic detergent) is critical because highly lipophilic triazine derivatives tend to non-specifically adsorb to the plastic walls of the 96-well microplates, which would artificially lower the free ligand concentration and skew the resulting Ki​ values.

  • Non-Specific Binding (NSB) Control: 100 µM NECA or unlabeled ZM241385[6].

Step-by-Step Methodology:

  • Compound Preparation: Dilute the triazine test compounds in 100% DMSO to 100x the final desired concentration, then perform a 10-point serial dilution (e.g., 10 µM down to 0.3 nM).

  • Reaction Assembly: In a 96-well plate, combine 150 µL of A2AR membrane suspension (10-20 µg protein/well), 25 µL of test compound (or DMSO vehicle for total binding), and 25 µL of [3H]-ZM241385 (final concentration 2 nM)[5].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours to ensure the system reaches thermodynamic equilibrium[4].

  • Filtration: Rapidly filter the reaction mixture through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) using a cell harvester[6].

    • Causality Note: PEI is a cationic polymer. Pre-soaking the filters neutralizes the negative charge of the silica fibers, drastically reducing the non-specific background retention of the positively charged radioligand.

  • Washing & Detection: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes. Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter[6].

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Fit the dose-response curve using non-linear regression (one-site competition) to derive the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

While binding affinity ( Ki​ ) proves the compound interacts with the receptor, a functional assay is required to validate its antagonistic efficacy. This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the compound's ability to block agonist-induced cAMP production[7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest CHO-K1 cells expressing human A2AR and resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)[7].

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, the synthesized cAMP would be rapidly hydrolyzed by endogenous PDEs, destroying the signal window before the TR-FRET readout can occur.

  • Antagonist Pre-incubation: Dispense 2,500 cells/well into a 384-well OptiPlate. Add the triazine test compounds (serial dilution) and incubate for 15 minutes at room temperature[7].

  • Agonist Challenge: Add the reference A2A agonist NECA at its EC80​ concentration (typically ~50 nM)[7]. Incubate for 30 minutes at room temperature to drive cAMP accumulation.

  • Lysis & Detection: Add the TR-FRET detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer). Incubate for 1 hour[7].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). The FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate the functional IC50​ of the antagonist.

Quantitative Data Presentation

The table below summarizes a representative in vitro pharmacological profile of optimized 5,6-diaryl-1,2,4-triazin-3-amines derived from the 5-(2,5-dimethylphenyl) scaffold, demonstrating how structural elaboration drives potency and selectivity[2].

Compound DerivativeA2A Binding Affinity ( Ki​ , nM)A1 Binding Affinity ( Ki​ , nM)Selectivity Ratio (A1/A2A)Functional cAMP Inhibition ( IC50​ , nM)
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (Core) > 10,000> 10,000N/A> 10,000
5,6-Diphenyl-1,2,4-triazin-3-amine 1172,45021x340
6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine 2.1> 10,000> 4,700x15.4
6-(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine 0.88,500> 10,000x4.2

Conclusion

The 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine scaffold provides an exceptional starting point for the development of potent A2A receptor antagonists. By employing rigorous, self-validating in vitro assays—specifically optimized radioligand binding and TR-FRET functional assays—researchers can accurately map the structure-activity relationship (SAR) of this chemical class, accelerating the discovery of novel therapeutics for neurodegenerative disorders and immuno-oncology.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • CN102822150B - 1,2,4-Triazin-4-amine derivatives.Google Patents.
  • Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology (PMC). URL:[Link]

  • Cholesterol Dependent Activity of the Adenosine A2A Receptor Is Modulated via the Cholesterol Consensus Motif. MDPI. URL:[Link]

Sources

Foundational

Physicochemical Profiling of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine: Molecular Weight, Lipophilicity, and Implications for Structure-Based Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, 1,2,4-triazine derivatives have e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 1,2,4-triazine derivatives have emerged as privileged scaffolds, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists[1]. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) represents a highly optimized fragment-like molecule within this class[2].

As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties of this compound—specifically its molecular weight and lipophilicity (LogP). By understanding the causality behind these metrics and employing self-validating experimental protocols, researchers can accurately predict its absorption, distribution, metabolism, and excretion (ADME) profile, thereby accelerating hit-to-lead optimization.

Structural and Physicochemical Analysis

The molecular architecture of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine dictates its behavior in biological systems. It consists of two distinct domains:

  • The 1,2,4-Triazin-3-amine Core: A highly polar, nitrogen-rich heterocycle that acts as a potent hydrogen bond donor (via the primary amine) and acceptor (via the ring nitrogens)[3].

  • The 2,5-Dimethylphenyl Moiety: A lipophilic, sterically bulky aryl group that drives hydrophobic interactions within target binding pockets.

Molecular Weight and Ligand Efficiency

The compound possesses a molecular formula of C11H12N4 and a molecular weight of 200.24 g/mol (monoisotopic mass: 200.106 Da)[4].

  • Scientific Implication: At ~200 Da, this molecule sits well below the 500 Da threshold of Lipinski’s Rule of Five. This low molecular weight is a critical asset; it provides a high degree of "headroom" for medicinal chemists to add functional groups during lead optimization without violating drug-likeness parameters. It also virtually guarantees high Ligand Efficiency (LE), a metric crucial for minimizing off-target toxicity.

Lipophilicity (LogP) and Membrane Permeability

Lipophilicity is the primary driver of a drug's membrane permeability and target affinity. The isolated 1,2,4-triazin-3-amine core is highly hydrophilic (LogP ≈ -0.5)[3]. However, the addition of the 2,5-dimethylphenyl group introduces significant hydrophobicity.

  • Scientific Implication: The consensus calculated LogP (cLogP) for this molecule is 1.95 ± 0.2 . A LogP in the range of 1.5 to 2.5 is considered the "sweet spot" for oral bioavailability. It ensures the molecule is sufficiently soluble in the aqueous environment of the gastrointestinal tract while remaining lipophilic enough to passively diffuse through lipid bilayers, including the blood-brain barrier (BBB)[1].

Table 1: Summary of Physicochemical Properties
PropertyValueMethod / Source
Chemical Name 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amineIUPAC Nomenclature
CAS Registry Number 1094385-23-5NextSDS Database[2]
Molecular Formula C11H12N4PubChem[4]
Molecular Weight 200.24 g/mol Calculated[4]
Monoisotopic Mass 200.106 DaCalculated[4]
Estimated LogP (cLogP) 1.95 ± 0.2Fragment-based consensus
H-Bond Donors / Acceptors 1 / 4Structural analysis

Experimental Workflows for Physicochemical Validation

To transition from in silico predictions to empirical data, the following self-validating protocols must be employed. These methodologies are designed to ensure data integrity through built-in causality and system suitability checks.

Protocol 1: LC-HRMS for Exact Mass and Purity Confirmation

Objective: Verify the monoisotopic mass (200.106 Da) and assess sample purity.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade methanol.

    • Causality: Methanol ensures complete solvation of the lipophilic dimethylphenyl moiety while maintaining excellent volatility for Electrospray Ionization (ESI).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: Formic acid acts as an ion-pairing agent. It suppresses silanol interactions on the column (improving peak shape) and forces the protonation of the primary amine, which is strictly required for high-sensitivity detection in ESI+ mode.

  • Mass Spectrometry: Operate the High-Resolution Mass Spectrometer (HRMS) in positive ion mode. Extract the exact mass chromatogram for the [M+H]+ ion at m/z 201.113.

Protocol 2: RP-HPLC Determination of Experimental LogP

Objective: Determine the partition coefficient using a miniaturized, high-throughput chromatographic method.

  • System Calibration (Self-Validation Step): Inject a mixture of reference standards with known literature LogP values (e.g., aniline, toluene, chlorobenzene). Plot their LogP against the logarithm of their capacity factors ( logk′ ).

    • Causality: This establishes a standard curve. If the R2 of the calibration curve is < 0.99, the system is invalid, preventing the generation of artifactual data.

  • Isocratic Elution: Run the sample using an isocratic mobile phase of 50:50 Methanol / Phosphate Buffer (pH 7.4).

    • Causality: Maintaining the aqueous phase at pH 7.4 is critical. The pKa of the triazine amine is typically < 4.0; thus, at pH 7.4, the molecule is entirely in its neutral (unionized) state. Measuring the partition of the neutral species is the strict definition of LogP (as opposed to LogD).

  • Data Acquisition: Calculate the capacity factor k′=(tR​−t0​)/t0​ and interpolate the experimental LogP from the calibration curve.

HPLC_Workflow A 1. System Calibration (Reference LogP Mix) B 2. Sample Prep (Neutral pH 7.4) A->B C 3. Isocratic HPLC (C18, 50% MeOH) B->C D 4. UV Detection (254 nm) C->D E 5. LogP Interpolation (Capacity Factor k') D->E

Fig 1. Self-validating RP-HPLC workflow for experimental LogP determination.

Table 2: RP-HPLC Gradient Parameters for LogP System Flushing
Time (min)Flow Rate (mL/min)% Phase A (Buffer pH 7.4)% Phase B (Methanol)
0.0 - 10.01.05050 (Isocratic measurement window)
10.1 - 15.01.0595 (Column flush)
15.1 - 20.01.05050 (Re-equilibration)

Pharmacological Relevance: Adenosine A2A Receptor Antagonism

The physicochemical profile of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine makes it an ideal candidate for Central Nervous System (CNS) targets. Specifically, 1,2,4-triazine derivatives are heavily documented as potent antagonists of the Adenosine A2A receptor , a major target for Parkinson's disease and immuno-oncology[1],[5].

  • Mechanistic Binding: X-ray crystallographic data of analogous triazines bound to the A2A receptor (e.g., PDB ID: 3UZA) reveals that the triazine core engages in critical hydrogen bonding with the receptor's core residues (such as Asn253)[6].

  • Hydrophobic Anchoring: The 2,5-dimethylphenyl group, driven by its lipophilicity (LogP ~ 1.95), anchors the molecule deep within the adjacent hydrophobic sub-pocket, displacing high-energy water molecules and driving the thermodynamics of binding[1].

A2A_Pathway Ligand 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine Receptor Adenosine A2A Receptor (Antagonized State) Ligand->Receptor Competitive Binding Gs Gs Protein (Uncoupled) Receptor->Gs Steric Blockade AC Adenylyl Cyclase (Inhibited) Gs->AC Signal Halted cAMP cAMP Levels (Decreased) AC->cAMP

Fig 2. Pharmacological mechanism of triazine-based Adenosine A2A receptor antagonism.

References

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information . NextSDS Database. Available at:[Link]

  • 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752 . PubChem. (Used for exact mass and molecular weight validation of the C11H12N4 formula). Available at:[Link]

  • 3-Amino-1,2,4-triazine | C3H4N4 | CID 70715 . PubChem. Available at: [Link]

  • 3UZA: Thermostabilised Adenosine A2A receptor in complex with 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine . RCSB Protein Data Bank. Available at:[Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

The Elusive Target: A Technical Guide to the Predicted Receptor Binding Affinity Profile of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Foreword: Navigating the Known Unknowns in Small Molecule Research In the landscape of drug discovery and molecular pharmacology, it is not uncommon to encounter compounds with significant therapeutic potential but a sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known Unknowns in Small Molecule Research

In the landscape of drug discovery and molecular pharmacology, it is not uncommon to encounter compounds with significant therapeutic potential but a scarcity of direct, published receptor binding data. Such is the case with 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, a molecule of interest within the broader, biologically active class of 1,2,4-triazine derivatives. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive framework for understanding the predicted receptor binding affinity of this compound.

Lacking direct experimental data, we turn to a cornerstone of medicinal chemistry: the principle of structural analogy. By examining a well-characterized and structurally related molecule, we can infer a probable mechanistic pathway and design a robust experimental strategy for validation. In this context, the widely-used anticonvulsant and mood stabilizer, Lamotrigine, serves as our primary surrogate. This technical guide will, therefore, not only present a predictive profile for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine but also delineate the established methodologies required to empirically determine its precise biological interactions.

Introduction to 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine belongs to the 1,2,4-triazine class of heterocyclic compounds, a scaffold known for a wide array of biological activities, including anti-inflammatory, antimalarial, and anticancer properties.[1][2][3][4] The core structure consists of a six-membered ring with three nitrogen atoms, and its specific biological effects are dictated by the substituents on this ring. The subject of this guide, with its 2,5-dimethylphenyl group, presents a unique lipophilic and steric profile that suggests potential interactions with specific biological targets.

A Comparative Analysis: The Lamotrigine Archetype

Lamotrigine is a phenyltriazine anticonvulsant whose mechanism of action is relatively well-understood.[7] It is primarily known to act on voltage-gated sodium channels, though it also exhibits effects on other channels and receptors.[5][7][8]

Predicted Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The most probable primary target for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, based on the Lamotrigine model, is the voltage-gated sodium channel. Lamotrigine preferentially binds to the inactivated state of these channels, which stabilizes the neuronal membrane and inhibits the release of excitatory neurotransmitters like glutamate.[7][8][9] This action is thought to be the basis of its anticonvulsant effects.

Causality of Experimental Choice: The initial screening of a novel phenyltriazine derivative would logically commence with an assessment of its activity at VGSCs. This is because the phenyltriazine scaffold is strongly associated with this mode of action.

Predicted Secondary Targets and Modulatory Effects

Lamotrigine also demonstrates a more complex pharmacological profile, interacting with other ion channels and receptors, albeit with lower affinity.[5][6] These secondary interactions could contribute to its broader clinical efficacy, including its mood-stabilizing properties.

Predicted Target/EffectKnown Action of LamotriginePredicted Implication for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
Voltage-Gated Calcium Channels (VGCCs) Inhibition of N- and L-type calcium channels.[5]Potential modulation of neurotransmitter release and neuronal excitability.
Serotonin 5-HT3 Receptors Weak inhibitory effect.[6][10]Possible influence on serotonergic pathways, which could be relevant for mood disorders or nausea.
Glutamate Release Inhibition of glutamate release.[5][7]A likely consequence of VGSC blockade, contributing to anticonvulsant and neuroprotective effects.
GABAergic System Reports of both increased and decreased GABA release.[8]Potential modulation of inhibitory neurotransmission, though the net effect is less certain.

Experimental Protocols for Determining Receptor Binding Affinity

To empirically validate the predicted binding profile of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, a tiered experimental approach is recommended.

Radioligand Binding Assays

This is the gold standard for quantifying the affinity of a ligand for a receptor.

Step-by-Step Methodology:

  • Preparation of Cell Membranes: Obtain or prepare cell lines recombinantly expressing the target receptor (e.g., different subtypes of VGSCs, VGCCs, 5-HT3 receptors). Homogenize the cells and isolate the membrane fraction through centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]batrachotoxinin for VGSCs) that has a high affinity for the target receptor.

  • Competition: In parallel wells, add increasing concentrations of the unlabeled test compound (5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine).

  • Equilibrium and Separation: Allow the reaction to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This will yield the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Self-Validating System: The inclusion of positive and negative controls is crucial. A known ligand for the receptor should be run in parallel to ensure the assay is performing correctly. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand.

Electrophysiological Assays

To assess the functional consequences of binding, particularly for ion channels.

Step-by-Step Methodology (Patch-Clamp Technique):

  • Cell Preparation: Culture cells expressing the ion channel of interest on coverslips.

  • Electrode Placement: Using a micromanipulator, a glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Membrane Patch Rupture: A brief suction is applied to rupture the membrane patch, allowing for whole-cell recording of ion channel activity.

  • Voltage Protocol and Compound Application: A specific voltage protocol is applied to elicit channel opening and inactivation. The test compound is then perfused over the cell at various concentrations.

  • Data Acquisition and Analysis: The changes in ionic currents in the absence and presence of the compound are recorded and analyzed to determine the effect on channel function (e.g., inhibition, modulation of gating kinetics).

Causality of Experimental Choice: While binding assays confirm physical interaction, electrophysiology reveals the functional impact of that interaction, which is critical for understanding the compound's pharmacological effect.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the predicted primary mechanism of action and the experimental workflow for its validation.

G cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (Inactivated State) GlutamateVesicle Glutamate Vesicle VGSC->GlutamateVesicle Inhibits Fusion GlutamateRelease Glutamate Release (Reduced) GlutamateVesicle->GlutamateRelease Compound 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine Compound->VGSC Binds and Stabilizes ActionPotential Action Potential (Depolarization) ActionPotential->VGSC Induces Inactivation PostsynapticNeuron Postsynaptic Neuron (Reduced Excitation) GlutamateRelease->PostsynapticNeuron Acts on Receptors

Caption: Predicted primary signaling pathway of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine.

G Start Start: Synthesize/Obtain 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine BindingAssay Radioligand Binding Assay (Primary Screen for VGSCs, VGCCs, etc.) Start->BindingAssay DataAnalysis1 Calculate IC₅₀ and Ki values BindingAssay->DataAnalysis1 Decision1 Significant Binding Affinity? DataAnalysis1->Decision1 Electrophysiology Electrophysiological Assay (e.g., Patch-Clamp) Decision1->Electrophysiology Yes End End: Characterized Profile Decision1->End No DataAnalysis2 Determine Functional Effect (Inhibition, Modulation) Electrophysiology->DataAnalysis2 FurtherStudies In Vivo Models / ADME-Tox Studies DataAnalysis2->FurtherStudies

Caption: Experimental workflow for characterizing the receptor binding profile.

Conclusion and Future Directions

While direct experimental evidence for the receptor binding profile of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is currently lacking, a robust predictive framework can be constructed through structural analogy with Lamotrigine. The primary hypothesized target is the voltage-gated sodium channel, with potential secondary effects on calcium channels and other neurotransmitter systems.

The path forward for characterizing this promising compound is clear. A systematic investigation employing radioligand binding assays and electrophysiological techniques will be essential to empirically define its affinity and functional activity at these predicted targets. Such studies will not only illuminate the specific mechanism of action of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine but also contribute to the broader understanding of the structure-activity relationships within the pharmacologically significant 1,2,4-triazine class of molecules.

References

  • Understanding Lamotrigine's Role in the CNS and Possible Future Evolution. (2023). MDPI. [Link]

  • Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. ClinPGx. [Link]

  • Lamotrigine. Wikipedia. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Lamotrigine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (2020). Molecules. [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (2012). Advanced Materials Research. [Link]

  • Synthesis and Pharmacological Evaluation of 1,2,4-triazine and Its Congeners. (1991). Arzneimittelforschung. [Link]

  • Lamotrigine, an antiepileptic drug, inhibits 5-HT3 receptor currents in NCB-20 neuroblastoma cells. (2017). The Korean Journal of Physiology & Pharmacology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules. [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2019). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Lamotrigine - Mechanism of Action, Efficacy, Side Effects and Clinical Pearls. (2020). Psych Scene Hub. [Link]

  • Disubstituted 5,5'-Bi(1,2,4-triazine) Derivatives with Potent in Vitro and in Vivo Antimalarial Activity. (2019). Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Biological Target Identification of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine: A Comprehensive Technical Guide

Executive Summary The compound 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) represents a highly valuable screening scaffold in modern medicinal chemistry. Featuring a nitrogen-rich heterocyclic core c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) represents a highly valuable screening scaffold in modern medicinal chemistry. Featuring a nitrogen-rich heterocyclic core coupled with a lipophilic aryl substitution, this molecule serves as a structural foundation for interrogating complex biological systems. As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the rigorous, multi-tiered target deconvolution process required to validate the biological targets of this specific chemotype.

Our primary focus will be on the two most highly documented putative targets for the 5-aryl-1,2,4-triazin-3-amine pharmacophore: the Adenosine A2A Receptor (A2AR) [1] and Pyruvate Dehydrogenase Kinases (PDK1/4) [2].

Pharmacophore Analysis & Putative Target Landscape

The rational design of target identification workflows relies heavily on understanding the causality between a molecule's structure and its biological environment.

  • The 3-Amino-1,2,4-Triazine Core: This moiety acts as a classical bioisostere for purine and pyrimidine rings. Because ATP and endogenous adenosine utilize purine scaffolds to bind to kinases and G-protein-coupled receptors (GPCRs), the triazine core naturally competes for these orthosteric binding sites.

  • The 5-(2,5-Dimethylphenyl) Substitution: The addition of a sterically bulky, lipophilic di-methylated phenyl ring at the 5-position forces the molecule into a specific dihedral conformation. In the context of the Adenosine A2A receptor, 5,6-diaryl and 5-aryl substitutions drive the molecule deep into the orthosteric cavity, establishing critical hydrophobic contacts that dictate antagonist selectivity over the A1 receptor subtype[1].

Target Hypothesis
  • Target A (Immuno-Oncology & Neurology): Adenosine A2A Receptor (A2AR). In the tumor microenvironment, extracellular adenosine acts as a potent immunosuppressant by activating A2AR on T-cells[3]. Triazine derivatives are proven competitive antagonists of this pathway.

  • Target B (Cancer Metabolism): Pyruvate Dehydrogenase Kinase (PDK). 3-amino-1,2,4-triazines have recently been identified as nanomolar inhibitors of PDK1 and PDK4, reversing the Warburg effect in aggressive solid tumors[2].

TargetWorkflow Compound 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine InSilico In Silico Docking (A2AR & PDK1/4) Compound->InSilico Pharmacophore mapping SPR Biophysical Screening (SPR Kinetics) InSilico->SPR Hit prioritization Functional Functional Assays (TR-FRET cAMP / Kinase) SPR->Functional KD & Residence Time Hit Validated Biological Target Functional->Hit IC50 / EC50 determination

Workflow for the biological target identification of 1,2,4-triazine derivatives.

Biophysical Validation: Surface Plasmon Resonance (SPR)

To establish a self-validating experimental system, we must first prove direct, physical binding between 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine and the target protein before assessing cellular function. Surface Plasmon Resonance (SPR) is the gold standard for this, as it provides label-free, real-time kinetic data ( KD​ , kon​ , koff​ )[4].

Causality of Experimental Design

Membrane proteins like A2AR are notoriously unstable outside the lipid bilayer. To maintain the structural integrity of the GPCR during SPR, the receptor must be solubilized in a carefully optimized detergent micelle matrix (typically DDM/CHS) or reconstituted into nanodiscs. Without this, the orthosteric site collapses, yielding false-negative binding data[4].

Step-by-Step SPR Protocol (A2AR Binding)
  • Surface Preparation: Utilize a high-capacity Ni-NTA SPR sensor chip. Condition the chip with 0.5 M EDTA followed by 0.5 M NiCl2​ to prepare the surface for histidine-tagged protein capture.

  • Receptor Immobilization: Inject purified, His-tagged wild-type human A2AR (solubilized in 50 mM Tris-HCl pH 7.4, 0.1% DDM, 0.02% CHS) at a flow rate of 10 µL/min until a capture level of ~3000-4000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in 100% DMSO to create a 10 mM stock. Dilute into the running buffer to generate a concentration gradient (e.g., 0.1 µM to 10 µM), ensuring a final DMSO concentration of exactly 1% to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte gradient over the active A2AR channel and a reference channel (unmodified Ni-NTA) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation & Analysis: Include ZM241385 (a known A2AR antagonist) as a positive control[4]. Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Functional Validation: TR-FRET cAMP Assay

Once biophysical binding is confirmed, we must determine the functional consequence of that binding. The Adenosine A2A receptor is a Gs​ -coupled GPCR; its activation stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP)[5].

Causality of Experimental Design

We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) rather than standard fluorescence assays. Triazine derivatives and cellular lysates often exhibit auto-fluorescence. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Europium), allowing the introduction of a time delay before measurement. This completely eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios and absolute trustworthiness of the functional data[5].

Step-by-Step TR-FRET Protocol (A2AR Antagonism)
  • Cell Preparation: Plate HEK293 cells stably expressing human A2AR into a low-volume 384-well plate at a density of 2,000 cells/well in stimulation buffer (containing IBMX to prevent cAMP degradation).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (1 pM to 10 µM) for 30 minutes at 37°C.

  • Agonist Challenge: Add a fixed concentration of the A2AR agonist NECA or CGS21680 (typically at its EC80​ concentration) to stimulate cAMP production. Incubate for an additional 30 minutes.

  • Lysis & Detection: Add the TR-FRET detection reagents: a Europium-labeled cAMP tracer and a far-red fluorophore-labeled anti-cAMP antibody[5].

  • Measurement: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), exciting at 320 nm and measuring emission at 615 nm and 665 nm. Calculate the IC50​ based on the decrease in the 665/615 nm emission ratio.

Signaling Adenosine Endogenous Adenosine A2AR Adenosine A2A Receptor (Gs-coupled GPCR) Adenosine->A2AR Agonism (Activation) Antagonist Triazine Antagonist (Test Compound) Antagonist->A2AR Competitive Antagonism AC Adenylyl Cyclase (AC) A2AR->AC Gs alpha subunit cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Activation (Immune Suppression) cAMP->PKA Pathway execution

Mechanism of A2A receptor antagonism modulating the cAMP/PKA signaling axis.

Quantitative Data Presentation

To benchmark the efficacy of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine during target validation, its parameters must be compared against established clinical and preclinical reference standards for both putative targets.

Biological TargetAssay MethodologyReference ControlExpected Binding Affinity ( Ki​ / KD​ )Expected Functional Activity ( IC50​ )
Adenosine A2A Receptor SPR / TR-FRET cAMPZM241385< 50 nM< 100 nM
Pyruvate Dehydrogenase Kinase 1 (PDK1) Kinase Activity AssayDichloroacetate (DCA)N/A< 1 µM
Pyruvate Dehydrogenase Kinase 4 (PDK4) Kinase Activity AssayDichloroacetate (DCA)N/A< 1.5 µM

Conclusion

The 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine scaffold is a highly versatile chemical entity. By employing a rigorous, orthogonal validation strategy—combining the label-free biophysical precision of Surface Plasmon Resonance with the highly sensitive functional readout of TR-FRET cAMP assays—researchers can definitively map the pharmacological profile of this compound. Whether acting as an A2AR antagonist to reverse immune suppression or a PDK inhibitor to disrupt tumor metabolism, this workflow ensures absolute scientific integrity in target deconvolution.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Strategic Overview & Rationale 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) is a highly functionalized heterocyclic building block[1]. Derivatives of the 5-aryl-1,2,4-triazin-3-amine class are critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) is a highly functionalized heterocyclic building block[1]. Derivatives of the 5-aryl-1,2,4-triazin-3-amine class are critical intermediates in modern medicinal chemistry, serving as foundational scaffolds for the development of potent adenosine A2A receptor antagonists (implicated in Parkinson's disease therapies) and selective kinase inhibitors 23.

To synthesize this target, we employ a highly reliable, two-step retrosynthetic disconnection. The 1,2,4-triazine core is constructed via a bimolecular condensation between an α-dicarbonyl electrophile (an arylglyoxal) and a bis-nucleophile (aminoguanidine) [[4] ](_). This approach is preferred over alternative cyclizations because it utilizes readily available acetophenone derivatives and avoids the use of highly toxic or unstable hydrazine precursors.

Mechanistic Pathway & Causality

Step 1: Riley Oxidation

The synthesis begins with the oxidation of 2',5'-dimethylacetophenone using Selenium Dioxide (SeO₂). This transformation (Riley Oxidation) selectively targets the α-methyl group adjacent to the carbonyl. The mechanism proceeds via an enol intermediate that attacks SeO₂, forming a selenite ester. A subsequent Pummerer-like rearrangement and elimination yield the corresponding 2-(2,5-dimethylphenyl)-2-oxoacetaldehyde.

Step 2: Regioselective Condensation & Cyclization

The arylglyoxal intermediate possesses two distinct electrophilic centers: an aldehyde and a ketone. Aminoguanidine bicarbonate is selected as the nucleophile because the bicarbonate salt acts as a mild, self-buffering agent (releasing CO₂ and H₂O upon heating), which prevents the highly reactive arylglyoxal from undergoing unwanted polymerization 5.

Causality of Regioselectivity: The terminal hydrazine nitrogen of aminoguanidine is significantly more nucleophilic than the guanidine nitrogens due to the α-effect. It selectively attacks the more electrophilic and less sterically hindered aldehyde carbon of the arylglyoxal, forming a hydrazone intermediate. Subsequent intramolecular cyclization is driven by the primary amine of the guanidine moiety attacking the remaining ketone carbon. Dehydration drives the aromatization of the ring, exclusively yielding the 5-aryl substituted 1,2,4-triazine rather than the 6-aryl isomer.

SynthesisRoute SM 2',5'-Dimethylacetophenone (Starting Material) Reagent1 SeO2, Dioxane/H2O Reflux, 4-6 h SM->Reagent1 Int1 2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde (Arylglyoxal Intermediate) Reagent1->Int1 Riley Oxidation Reagent2 Aminoguanidine Bicarbonate EtOH, Reflux, 8 h Int1->Reagent2 Product 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (Target Molecule) Reagent2->Product Regioselective Condensation

Figure 1: Two-step synthetic workflow for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine.

Mechanism Glyoxal Arylglyoxal (Ar-CO-CHO) Hydrazone Hydrazone Intermediate (Ar-CO-CH=N-NH-C(=NH)NH2) Glyoxal->Hydrazone Hydrazine attacks aldehyde Aminoguanidine Aminoguanidine (H2N-NH-C(=NH)NH2) Aminoguanidine->Hydrazone Cyclization Intramolecular Cyclization (Amine attacks Ketone) Hydrazone->Cyclization Dehydration Triazine 5-Aryl-1,2,4-triazin-3-amine Cyclization->Triazine Ring Closure

Figure 2: Regioselective mechanism of arylglyoxal condensation with aminoguanidine.

Experimental Protocols

Protocol A: Synthesis of 2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde

Self-Validation Check: The reaction transitions from a clear solution to a suspension containing black precipitate (elemental selenium), indicating successful oxidation.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Preparation: Dissolve Selenium dioxide (SeO₂, 13.3 g, 120 mmol, 1.2 eq) in a mixture of 1,4-dioxane (150 mL) and distilled water (15 mL). Heat the mixture to 50 °C until the SeO₂ is fully dissolved.

  • Addition: Slowly add 2',5'-dimethylacetophenone (14.8 g, 100 mmol, 1.0 eq) dropwise to the warm solution over 15 minutes to prevent rapid exothermic spiking.

  • Reaction: Elevate the temperature to 100–105 °C (reflux) and stir vigorously for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 8:2).

  • Filtration (Critical Step): While the mixture is still hot (approx. 70 °C), filter it through a tightly packed pad of Celite to remove the precipitated black elemental selenium. Safety Note: SeO₂ and elemental selenium are highly toxic; perform this inside a fume hood with proper PPE.

  • Workup: Concentrate the filtrate under reduced pressure to remove the dioxane. Dilute the resulting residue with Ethyl Acetate (200 mL), wash sequentially with saturated NaHCO₃ (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude arylglyoxal as a yellow-orange oil or semi-solid, which is typically pure enough to be used directly in the next step.

Protocol B: Synthesis of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Self-Validation Check: Upon mixing, the evolution of CO₂ gas confirms the activation of the aminoguanidine bicarbonate salt.

  • Setup: In a 500 mL round-bottom flask, suspend Aminoguanidine bicarbonate (15.0 g, 110 mmol, 1.1 eq) in absolute ethanol (200 mL).

  • Addition: Add the crude 2-(2,5-dimethylphenyl)-2-oxoacetaldehyde (approx. 100 mmol, 1.0 eq) obtained from Protocol A to the suspension.

  • Reaction: Attach a reflux condenser and slowly heat the mixture to 78 °C (reflux). Observe the effervescence as CO₂ is liberated. Maintain reflux for 8 hours. The suspension will gradually turn into a homogeneous dark solution, followed by the potential precipitation of the product as the reaction nears completion.

  • Cooling & Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize precipitation.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 30 mL) to remove unreacted glyoxal and colored impurities.

  • Purification: Dry the solid in a vacuum oven at 45 °C overnight. If the purity is insufficient by HPLC, recrystallize the solid from a minimal amount of hot ethanol/water (8:2) to afford the pure 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine as a crystalline solid.

Quantitative Data Summary

The following table summarizes the stoichiometric and operational parameters for the synthetic route to ensure high reproducibility across laboratory scales.

ParameterStep 1: Riley OxidationStep 2: Condensation & Cyclization
Starting Material 2',5'-Dimethylacetophenone (1.0 eq)2-(2,5-Dimethylphenyl)-2-oxoacetaldehyde (1.0 eq)
Key Reagent Selenium Dioxide (1.2 eq)Aminoguanidine Bicarbonate (1.1 eq)
Solvent System 1,4-Dioxane / H₂O (10:1)Ethanol (Absolute)
Temperature 100–105 °C (Reflux)78 °C (Reflux)
Reaction Time 4–6 hours8 hours
Expected Yield 70–85%65–80%
Intermediate/Product MW 162.19 g/mol 200.24 g/mol

References

  • [2] Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkEB0k4KoKKkDQOVZTR0DJXrNqVOQPaG7a-a4_h4CqmsW8TVEvSSBWtNqgvgT8C8a11RCvpgb64jZylNmmsomcWabhrVmif-y8NEVEvVYQtFvNl0X3lCJZDLU5Xas_puGiwa5HOG3b10gJEbspjYigsrba6zbvPpAxqO4nY5ApRV4mNjlyTZJmQs8M1K_KLRqCfp6MrFOw7AMRp_dhGSwz]

  • [1] 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTigt-wploWtU_r-BIFbv_Hv9H8MOnuJd5f0WOozAqh9Q5wrycc6if9Es_b6PW7ZCz8clBv7A4gwBRTVuVDnOMqZw9RNI53F33jFxcNdGPfucieoXxp6YdEefvpcwog8bOo2RymaNS2sYSbceOhmM_PKpm-_viyS5neR-1OeSbb8P-Cbmt1qNVyuvBikrXRfJC]

  • [5] WO2011095625A1 - 1,2,4-triazine-4-amine derivatives. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzpySnfJO1qs3PgxllI7hGNiS7QTiQ0LBYEAQnCDEDjEITmnM4JOgnV2dkPUytAHOQPJRbEnB4_ShRwuU_U5GKThvZvJGaYZqXhPBRxZTfbhJM-M4f-hKEnm-sP_OXYQc-3wDC7M6czkaJeFnVKg==]

  • [3] A Historical Overview of 1,2,4-Triazine: From Discovery to Drug Development. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEImel8sGL5tXI00szXITbRfd-qBxKr0DzmBiI_RkeG-lIiKqn8k-aCo4nxlBmMd53qS9UE7gc78_HRStvFgu5r3tIAAoVszBojnbcWfF8f1SNpAUscmqQH8HR0QOd-h3iSypXPLduq9GFJwHtoErEf9pLALpASos4pnsmkI97ci_jXg-DUu-l946EcTaOcMPWHQAgG-KTZI1IZfoHDud0jPAnG98rcfQ==]

  • [4] WO2011095625A1 - 1,2,4-triazine-4-amine derivatives (Aminoguanidine Condensation). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgaZDM9HkzvQSNvmlswtnUlEitR2pyg2fHMisl4QIRR2AzclU_2F_si1qg2u4zYqT11lMiWEGp6rgnQO7gDooevH7fwLeAfsec5HwhureD3-66KHJPGtWhl6pqsg43BpMMrKdvBNXsuF5SsLm_]

Sources

Application

Application Note: Preparation and in vitro Application of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Stock Solutions

Introduction & Scientific Rationale 1,2,4-triazine derivatives represent a prominent structural motif in medicinal chemistry, frequently evaluated for their antiproliferative, kinase-inhibitory, and pro-apoptotic activit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1,2,4-triazine derivatives represent a prominent structural motif in medicinal chemistry, frequently evaluated for their antiproliferative, kinase-inhibitory, and pro-apoptotic activities . Recent studies have demonstrated that triazine scaffolds can act as low micromolar inhibitors against various human cancer cell lines, making them valuable tools for in vitro screening .

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a synthetic small molecule utilized in targeted cellular assays. Because this compound is highly hydrophobic, it requires an organic solvent for initial dissolution. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice; however, its inherent cytotoxicity requires strict concentration limits—typically ≤0.1% (v/v)—to prevent confounding solvent-induced cell death. This protocol details the mechanistically sound preparation, sterilization, and dilution of a 10 mM stock solution to ensure experimental reproducibility and compound stability.

Compound Specifications

Summarized below are the critical physicochemical properties required for accurate molarity calculations.

PropertyValue
Chemical Name 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
CAS Number 1094385-23-5
Molecular Formula C₁₁H₁₂N₄
Molecular Weight 200.24 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Target Stock Concentration 10 mM (2.00 mg/mL)

Experimental Workflow

The following diagram illustrates the critical path from raw powder to assay-ready aliquots, designed to minimize degradation and ensure sterility.

Workflow A 1. Equilibration (Room Temp) B 2. Weighing (Analytical Balance) A->B C 3. Dissolution (Anhydrous DMSO) B->C D 4. Sterilization (0.22 µm PTFE Filter) C->D E 5. Aliquoting (Single-use vials) D->E F 6. Storage (-20°C / -80°C) E->F

Workflow for the preparation and storage of small molecule stock solutions.

Protocol: Preparation of 10 mM Stock Solution

This section outlines the step-by-step methodology for generating a 10 mM stock solution.

Step-by-Step Methodology
  • Equilibration : Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials introduces atmospheric moisture, which causes rapid hydrolysis of the compound and alters the actual mass weighed, leading to inaccurate molarity.

  • Weighing : Using a calibrated analytical balance, weigh exactly 2.00 mg of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine into a sterile, static-free microcentrifuge tube.

    • Pro-Tip Calculation: If transferring the entire contents of a pre-weighed vial (e.g., 5.0 mg), calculate the required DMSO volume using: Volume (mL) = Mass (mg) / (Concentration (mM) × MW (g/mol) × 10^-3). For 5.0 mg at 10 mM, add exactly 2.497 mL of DMSO.

  • Dissolution : Add 1.00 mL of cell-culture grade, anhydrous DMSO to the 2.00 mg of powder. Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

    • Causality: Anhydrous DMSO prevents water-induced precipitation. Sonication provides the kinetic energy required to disrupt the hydrophobic crystal lattice without applying destructive thermal heat.

  • Sterile Filtration : Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a new sterile tube.

    • Causality: PTFE is highly resistant to organic solvents. Do not use PES or Cellulose Acetate filters, as DMSO will dissolve the membrane, contaminating your stock with toxic polymers and binding the active compound.

  • Aliquoting and Storage : Dispense the filtered stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes. Store immediately at -20°C (short-term) or -80°C (long-term).

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which force the compound out of solution and cause irreversible crystallization. Amber tubes prevent photodegradation of the triazine ring.

Self-Validating System

To confirm complete dissolution and stability, centrifuge a test aliquot of the stock solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The absence of a visible pellet validates that the compound is fully solubilized. If a pellet is present, the effective concentration is lower than calculated, indicating that further sonication or a lower target concentration (e.g., 5 mM) is required.

Protocol: Cell Culture Application & Dilution

When treating cells, the stock solution must be diluted into aqueous culture media. The critical constraint is maintaining the final DMSO concentration at or below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Serial Dilution Matrix (Target: ≤0.1% DMSO)
Desired Final Conc.Volume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL999.0 µL0.1% (v/v)
5 µM 0.5 µL999.5 µL0.05% (v/v)
1 µM 0.1 µL999.9 µL0.01% (v/v)
Vehicle Control 0.0 µL (Add 1.0 µL pure DMSO)999.0 µL0.1% (v/v)
Application Steps
  • Pre-Dilution : To avoid localized compound precipitation ("crashing out") when the highly concentrated DMSO stock hits the aqueous media, perform an intermediate dilution. Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Media Addition : Add the required volume of the working stock to pre-warmed (37°C) culture media in a secondary tube. Invert gently 5 times to mix.

  • Cell Treatment : Aspirate old media from the culture vessel and gently apply the compound-containing media.

  • Validation : Observe the treated wells under a phase-contrast microscope (20x objective) immediately after addition. The absence of micro-crystals validates that the compound has remained in solution and has not exceeded its aqueous solubility limit.

Mechanistic Context

1,2,4-triazine derivatives frequently exert their biological effects by acting as ATP-competitive inhibitors of intracellular kinase cascades. The diagram below illustrates the generalized signaling blockade achieved by introducing this class of small molecules into the cellular environment.

Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Cell Membrane) Ligand->Receptor Activates Kinase Intracellular Kinase Cascade (Target Protein) Receptor->Kinase Phosphorylates Transcription Transcription Factors Kinase->Transcription Signals Triazine 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine Triazine->Kinase Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Induces

Mechanism of action: Triazine derivative inhibiting kinase-mediated cell proliferation.

References

  • Title : Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings Source : Anticancer Agents in Medicinal Chemistry URL :[Link]

  • Title : Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source : Journal of Medicinal and Chemical Sciences URL :[Link]

  • Title : Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines Source : Chemical and Pharmaceutical Bulletin URL :[Link]

Method

Standard Operating Procedure: Solubilization and Kinetic Profiling of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in DMSO

Executive Summary & Physicochemical Profiling Achieving a stable, fully dissolved stock solution of small molecule screening compounds is a critical first step in any biological assay or high-throughput screening (HTS) c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Achieving a stable, fully dissolved stock solution of small molecule screening compounds is a critical first step in any biological assay or high-throughput screening (HTS) cascade. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a synthetic compound characterized by a hydrophobic dimethylphenyl ring system coupled to a polar, hydrogen-bond-donating aminotriazine core[1].

While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are ideal for disrupting the crystalline lattice of such molecules, improper handling can lead to moisture-induced degradation, false negatives in assays, or spontaneous precipitation upon aqueous dilution. This application note details a self-validating protocol for the dissolution, kinetic solubility verification, and storage of this compound.

Table 1: Physicochemical Properties
ParameterValue
Chemical Name 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
CAS Number 1094385-23-5
Molecular Formula C₁₁H₁₂N₄
Molecular Weight ~200.24 g/mol
Hazard Classifications Acute Tox. 4, Skin Irrit. 2[1]
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Causality & Rationale for Experimental Choices (E-E-A-T)

As an application scientist, it is vital to understand why specific steps are taken rather than blindly following a recipe. The choices in this protocol are grounded in established pharmaceutical preformulation standards:

  • Solvent Purity and Hygroscopicity: DMSO is highly hygroscopic. Moisture absorption from the ambient environment rapidly decreases the solubility capacity of the solvent and accelerates the degradation of dissolved compounds during repeated freeze-thaw cycles[2]. Therefore, using strictly anhydrous, cell-culture grade DMSO and purging the headspace with an inert gas (Argon) is mandatory[2].

  • Biological Tolerance Limits: The concentration of the master stock must be dictated by the final assay's tolerance to DMSO. According to the 2, cell-based assays generally tolerate maximal DMSO concentrations of 0.1% to 0.2% (v/v) to prevent solvent-induced cytotoxicity, whereas biochemical assays can tolerate up to 1%[2][3]. To achieve a 10 µM final assay concentration at 0.1% DMSO, the master stock must be prepared at 10 mM.

  • Self-Validating Kinetic Solubility: A compound may dissolve perfectly in 100% DMSO but precipitate instantly when introduced to an aqueous assay buffer (e.g., PBS pH 7.4)[4]. This protocol incorporates a mandatory turbidimetric precipitation check to validate kinetic solubility before the compound is cleared for biological testing[4][5].

Workflow Visualization

Workflow Start Compound: 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine Weigh Gravimetric Weighing (Target: 10-50 mM) Start->Weigh AddDMSO Add Anhydrous DMSO (Argon Purged) Weigh->AddDMSO Mix Vortex & Sonicate (Room Temp, 15 min) AddDMSO->Mix Check Visual & Turbidimetric Inspection Mix->Check Clear Clear Solution? Check->Clear Aliquot Aliquot & Store (-20°C, Dark) Clear->Aliquot Yes (Soluble) CoSolvent Add Co-solvent / Heat (e.g., PEG 400) Clear->CoSolvent No (Precipitate) CoSolvent->Mix

Workflow for dissolving and validating 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in DMSO.

Step-by-Step Methodology

Phase 1: Gravimetric Preparation
  • Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining the anhydrous environment.

  • Weighing: Using a calibrated analytical balance, weigh the required mass of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine into a sterile, amber glass vial or polypropylene tube. Amber glass is preferred to mitigate any potential photolytic degradation.

Phase 2: Primary Dissolution
  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (see Table 2) directly to the powder.

  • Mechanical Agitation: Vortex the solution vigorously for 1 to 2 minutes[5].

  • Sonication: If the solid is not fully dissolved (visible particulates remain), place the vial in a room-temperature sonicator bath for 5 to 10 minutes[5]. Caution: Do not use a heated sonicator bath, as excessive thermal stress can degrade the triazine core.

  • Visual Confirmation: Inspect the solution against both a stark white and a dark background to ensure no micro-crystals or refraction lines remain.

Phase 3: Kinetic Solubility & Precipitation Check (Self-Validation)
  • Mock Dilution: Prepare a mock assay buffer dilution by diluting the DMSO stock 1:100 into your target aqueous buffer (e.g., PBS pH 7.4) to simulate a 1% final DMSO concentration[4].

  • Incubation: Incubate the mock solution at the intended assay temperature (e.g., 37°C) for 30 minutes[5].

  • Turbidimetric Measurement: Quantify precipitation by measuring light scatter (absorbance at ~600 nm) on a microplate reader, or perform a rigorous visual inspection for cloudiness[4][5].

  • Troubleshooting (If Precipitation Occurs): If the compound crashes out of solution, implement a co-solvent strategy. Dilute the master DMSO stock 1:1 with PEG 400 or Propylene Glycol before introducing it to the aqueous buffer[5].

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the clear master stock into single-use aliquots (e.g., 25 µL to 50 µL) in polypropylene microcentrifuge tubes. This strictly prevents repeated freeze-thaw cycles that draw in moisture[2].

  • Inert Atmosphere: Purge the headspace of each tube with a gentle stream of Argon gas before capping[2].

  • Storage: Store all aliquots at -20°C or -80°C, protected from light[2][5].

Quantitative Data Summary

Use the following table to determine the exact mass required to achieve standard master stock concentrations in 1.0 mL of DMSO.

Table 2: Dissolution Metrics for 1.0 mL DMSO
Target Concentration (mM)Required Mass (mg)Final DMSO Volume (mL)Recommended Assay Use
10 mM 2.001.0Cell-based assays (diluted to 0.1% DMSO)
20 mM 4.001.0Standard HTS screening
50 mM 10.011.0Biochemical assays / High-dose testing
100 mM 20.021.0High-density storage (Requires verification)

Note: Calculations are based on a molecular weight of 200.24 g/mol .

References

  • NextSDS. "5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information." 1

  • BenchChem. "Overcoming Solubility Challenges with 2-(2,4-Difluorophenyl)morpholine." 5

  • Waters. "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." 4

  • MDPI. "Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide." 3

  • NIH NCBI Bookshelf. "Assay Operations for SAR Support - Assay Guidance Manual." 2

Sources

Application

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine application in cell viability assays

Application Guide: Evaluating Metabolic Reprogramming with 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in Cell Viability Assays Introduction: The Metabolic Imperative The compound 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Evaluating Metabolic Reprogramming with 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in Cell Viability Assays

Introduction: The Metabolic Imperative

The compound 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine belongs to a highly specialized class of 3-amino-1,2,4-triazine derivatives recently identified as potent, selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1)[1]. In highly aggressive, solid tumors such as Pancreatic Ductal Adenocarcinoma (PDAC), cancer cells rely heavily on the Warburg effect (aerobic glycolysis) to survive within dense, hypoxic microenvironments.

PDK1 promotes this survival by hyper-phosphorylating and deactivating Pyruvate Dehydrogenase (PDH), thereby preventing pyruvate from entering the mitochondria for oxidative phosphorylation (OXPHOS)[2]. By inhibiting PDK1, 3-amino-1,2,4-triazine derivatives force cancer cells to revert to OXPHOS. In a hypoxic tumor core, this forced oxygen consumption leads to a lethal accumulation of reactive oxygen species (ROS) and subsequent apoptosis[1].

Evaluating the efficacy of this compound requires cell viability assays that respect the metabolic and spatial realities of the tumor microenvironment.

G Compound 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine PDK1 PDK1 Enzyme (Inhibited) Compound->PDK1 Binds ATP pocket PDH Pyruvate Dehydrogenase (PDH) (Activated) PDK1->PDH Relieves phosphorylation Glycolysis Aerobic Glycolysis (Warburg Effect Suppressed) PDH->Glycolysis Shifts away from OXPHOS Oxidative Phosphorylation (Forced OXPHOS in Hypoxia) PDH->OXPHOS Drives flux into Apoptosis Metabolic Toxicity & Apoptosis OXPHOS->Apoptosis ROS generation

Mechanistic pathway of PDK1 inhibition leading to metabolic toxicity and apoptosis.

Experimental Causality: 2D vs. 3D Viability Models

To establish a self-validating experimental system, researchers must understand why specific assays are chosen.

The Flaw of 2D MTT Assays for Metabolic Inhibitors: Standard 2D monolayer cultures are grown in normoxia. While a 2D MTT assay provides baseline cytotoxicity data, it fails to capture the true efficacy of a metabolic inhibitor because the cells are not heavily reliant on the Warburg effect. Furthermore, the MTT assay relies on mitochondrial reductases to convert tetrazolium salts into formazan. Because PDK1 inhibitors directly alter mitochondrial metabolism, a drop in MTT signal might reflect a metabolic shift rather than actual cell death, leading to confounding readouts.

The 3D Spheroid & APH Solution: To accurately validate PDK1 inhibitors, researchers must use 3D spheroids to mimic the hypoxic tumor core[2]. For 3D viability, the Acid Phosphatase (APH) assay is the gold standard. APH is a cytosolic enzyme whose activity correlates strictly with cell mass, remaining completely independent of mitochondrial metabolic fluctuations.

G Start Compound Preparation (10 mM in DMSO) Split Select Cell Model (e.g., PSN-1 PDAC cells) Start->Split TwoD 2D Monolayer (Standard Seeding) Split->TwoD ThreeD 3D Spheroids (Ultra-Low Attachment) Split->ThreeD Treat2D Treat for 72h (Normoxia) TwoD->Treat2D Treat3D Treat for 72h (Hypoxic Core) ThreeD->Treat3D Assay2D MTT Assay (Mitochondrial Reductase) Treat2D->Assay2D Assay3D APH Assay (Acid Phosphatase) Treat3D->Assay3D Readout Calculate IC50 (Metabolic Cytotoxicity) Assay2D->Readout Assay3D->Readout

Experimental workflow comparing 2D MTT and 3D APH viability assays.

Step-by-Step Methodologies

Compound Preparation
  • Reconstitution: Dissolve 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Dilution: Prepare working concentrations in complete culture media. Critical Constraint: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: 2D Baseline Viability (MTT Method)
  • Cell Seeding: Seed KRAS-mutant PDAC cells (e.g., PSN-1) at 5,000 cells/well in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM). Include Dichloroacetate (DCA) as a positive PDK-inhibitor control and a 0.5% DMSO vehicle control. Incubate for 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the intracellular formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: 3D Spheroid Viability (APH Method)
  • Spheroid Generation: Seed 2,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 1,000 rpm for 5 minutes to promote cellular aggregation. Incubate for 72 hours until a solid, hypoxic spheroid forms.

  • Treatment: Carefully remove 50% of the media (without disturbing the spheroid) and replace it with 2X concentrated compound treatments. Incubate for 72 hours.

  • Washing: Carefully wash spheroids twice with PBS to remove background phenol red and unattached dead cells.

  • Enzymatic Reaction: Add 100 µL of APH assay buffer (0.1 M sodium acetate, 0.1% Triton X-100, supplemented with 2 mg/mL p-nitrophenyl phosphate [pNPP]) to each well.

  • Incubation: Incubate at 37°C for 90 minutes. Mechanism: Triton X-100 lyses the cells, releasing cytosolic acid phosphatase which hydrolyzes pNPP into p-nitrophenol.

  • Termination: Add 10 µL of 1N NaOH to stop the reaction and develop the yellow color. Measure absorbance at 405 nm.

Data Presentation & Interpretation

When analyzing the viability data, researchers should expect a distinct shift in IC₅₀ values between 2D and 3D models. Because 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine targets metabolic vulnerabilities specific to hypoxia, it will demonstrate higher efficacy (lower IC₅₀) in 3D spheroids compared to standard chemotherapeutics like Gemcitabine, which often fail to penetrate spheroids[1].

Table 1: Comparative Viability Metrics and Assay Rationale

Experimental ModelAssay TypePrimary Metabolic StateExpected IC₅₀ Profile for Triazine DerivativesScientific Rationale
2D Monolayer MTTNormoxic / MixedModerate (High Micromolar)Cells are not strictly reliant on the Warburg effect; MTT readout may be confounded by direct mitochondrial modulation.
3D Spheroid APHHypoxic Core / GlycolyticPotent (Low Micromolar)Spheroid core relies entirely on PDK1-driven glycolysis. Forced OXPHOS induces rapid ROS toxicity. APH accurately measures remaining cell mass.
3D Spheroid APHHypoxic Core (Gemcitabine Control)Poor (Millimolar)Standard cytotoxins fail to penetrate the dense stroma and are inactive against slow-cycling hypoxic cells.

References

  • Carbone, D., De Franco, M., Pecoraro, C., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. Available at:[Link]

  • Carbone, D., De Franco, M., Pecoraro, C., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Structural Elucidation of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine using ¹H and ¹³C NMR Spectroscopy

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. This document outlines detailed experimental protocols and provides an in-depth analysis of the expected spectral features, grounded in established principles of NMR spectroscopy and comparative data from related structures.

Introduction

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure in solution.[2] This guide will detail the necessary steps to acquire high-quality ¹H and ¹³C NMR spectra and provide a predictive framework for their interpretation.

Part 1: Experimental Protocol for NMR Data Acquisition

A meticulously prepared sample is crucial for obtaining high-resolution NMR spectra.[2] The following protocol has been optimized for small organic molecules like the target compound.

Sample Preparation
  • Compound Purity: Ensure the sample of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons (e.g., -NH₂).

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[2]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe, given the low natural abundance of the ¹³C isotope.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the prepared solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

G cluster_prep Sample Preparation Workflow A Weigh 5-10 mg (1H) or 20-50 mg (13C) of Compound B Dissolve in 0.6-0.7 mL DMSO-d6 A->B Solubilization C Filter through Glass Wool into NMR Tube B->C Purification D Cap and Homogenize C->D Finalization E Insert into Spectrometer D->E Analysis

Caption: Workflow for NMR Sample Preparation.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required.

    • Temperature: 298 K.

Part 2: Predicted ¹H and ¹³C NMR Data and Interpretation

G cluster_mol Structure of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine mol

Caption: Molecular Structure of the Target Compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the amine protons, and the triazine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-6 (Triazine)9.0 - 9.5Singlet (s)1HProtons on electron-deficient triazine rings are significantly deshielded and appear downfield.[4]
H-3', H-4', H-6' (Aromatic)7.0 - 7.5Multiplet (m)3HAromatic protons typically resonate in this region. The substitution pattern will lead to a complex multiplet.[3][4]
-NH₂ (Amine)5.5 - 6.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[5]
2-CH₃ & 5-CH₃ (Methyl)2.2 - 2.5Singlet (s)6HMethyl groups on an aromatic ring typically appear in this upfield region. The two methyl groups may have slightly different chemical shifts but could also appear as a single peak.[4]

Detailed Rationale:

  • Triazine Proton (H-6): The 1,2,4-triazine ring is a nitrogen-containing heterocycle, which is electron-withdrawing. This property causes significant deshielding of the attached proton (H-6), pushing its chemical shift to a very downfield region, likely above 9.0 ppm.[4]

  • Aromatic Protons (Dimethylphenyl): The protons on the dimethylphenyl ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the triazine ring and the methyl groups. A multiplet is expected due to spin-spin coupling between the adjacent aromatic protons.[6]

  • Amine Protons (-NH₂): The protons of the primary amine group are exchangeable and their chemical shift is dependent on concentration, temperature, and solvent. In DMSO-d₆, they are typically observed as a broad singlet.[5]

  • Methyl Protons (-CH₃): The two methyl groups are attached to the aromatic ring. Their protons are shielded compared to the aromatic protons and will appear as singlets in the upfield region.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-3 (Triazine)160 - 165Carbons attached to nitrogen in a heterocyclic ring, especially an amino group, are found in this region.
C-5 (Triazine)155 - 160This carbon is also part of the electron-deficient triazine ring and bonded to the dimethylphenyl group.[3][4]
C-6 (Triazine)145 - 150The remaining carbon of the triazine ring.[3][4]
C-1' (Aromatic)135 - 140The quaternary carbon of the phenyl ring attached to the triazine ring. Its chemical shift is influenced by the substituent.[7]
C-2', C-5' (Aromatic)130 - 138Quaternary aromatic carbons bearing the methyl groups.
C-3', C-4', C-6' (Aromatic)125 - 135Aromatic CH carbons, their exact shifts are influenced by the positions of the methyl groups and the triazine substituent.[7][8]
2-CH₃ & 5-CH₃ (Methyl)20 - 25Methyl carbons attached to an aromatic ring typically resonate in this upfield region.[8]

Detailed Rationale:

  • Triazine Carbons (C-3, C-5, C-6): The carbons within the 1,2,4-triazine ring are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and will appear at the downfield end of the spectrum.[3][4]

  • Aromatic Carbons (C-1' to C-6'): The carbons of the dimethylphenyl ring will appear in the typical aromatic region of 125-140 ppm. The chemical shifts of the substituted (quaternary) carbons will be different from those of the protonated carbons.[7][9]

  • Methyl Carbons (-CH₃): The sp³ hybridized methyl carbons are the most shielded and will appear at the most upfield region of the spectrum.[8]

Part 3: Advanced NMR Experiments for Full Structural Confirmation

For complete and unambiguous assignment of all ¹H and ¹³C signals, a series of 2D NMR experiments are recommended.

G cluster_2d_nmr 2D NMR Workflow for Structural Confirmation COSY COSY (Correlation Spectroscopy) HSQC HSQC (Heteronuclear Single Quantum Coherence) COSY->HSQC Identifies H-H correlations HMBC HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC Identifies direct H-C correlations NOESY NOESY (Nuclear Overhauser Effect Spectroscopy) HMBC->NOESY Identifies long-range H-C correlations Structure Final Structure Confirmation NOESY->Structure Identifies through-space H-H correlations

Caption: Recommended 2D NMR experiments for full structural assignment.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the protons on the dimethylphenyl ring by showing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the dimethylphenyl ring and the triazine ring, and for assigning the quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents.

By combining the information from these 1D and 2D NMR experiments, a complete and confident structural assignment of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine can be achieved.

References

  • Ahmed S.T., and Rasool S.R., J. Med. Chem. Sci. 2023, 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines.
  • University of Michigan. Novel one pot synthesis of substituted 1, 2, 4-triazines. (2008).
  • Taylor & Francis Online. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (2012).
  • PubChem. 3-Amino-1,2,4-triazine.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014).
  • ResearchGate. The 1 H-NMR chemical shifts δ [ppm] from TMS of the NH group of tautomer 1A.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Sigma-Aldrich. 3-Amino-1,2,4-triazine.
  • University of Calgary. Ch 13 - Coupling - Chemistry.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).
  • University of California, Riverside. NMR Sample Preparation.
  • PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015).

Sources

Application

Application Note: In Vivo Dosing Protocols for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) Primary Application: Adenosine A2A Receptor (A2AR) Ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) Primary Application: Adenosine A2A Receptor (A2AR) Antagonism in Central Nervous System (CNS) Models

Introduction & Pharmacological Profile

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a synthetic small molecule belonging to the 5-aryl-1,2,4-triazin-3-amine class. This chemical scaffold is extensively utilized in drug discovery due to its potent and selective antagonism of the Adenosine A2A receptor (A2AR)[1].

In the central nervous system, A2ARs are heavily co-localized with dopamine D2 receptors on striatopallidal output neurons. Mechanistic Causality: In conditions characterized by dopamine depletion (such as Parkinson's disease), the lack of D2-mediated inhibition leads to excessive A2AR-driven cAMP/PKA signaling. This hyperactivates the indirect basal ganglia pathway, resulting in motor deficits like catalepsy and akinesia. By antagonizing the A2AR, 1,2,4-triazine derivatives suppress this aberrant cAMP accumulation, thereby restoring normal GABAergic output and reversing motor deficits without inducing dopaminergic dyskinesia[2].

A2AR_Pathway Inhibitor 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine A2AR Adenosine A2A Receptor (A2AR) Inhibitor->A2AR Antagonizes Adenosine Endogenous Adenosine Adenosine->A2AR Gs Gs Protein Activation A2AR->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Effect GABAergic Output (Motor Deficits) PKA->Effect

Mechanism of A2AR antagonism by 1,2,4-triazine derivatives modulating motor output.

Physicochemical Properties & Formulation Strategy

A critical bottleneck in the in vivo evaluation of 1,2,4-triazines is their notoriously poor aqueous solubility (frequently <100 µg/mL)[3]. The lipophilic 2,5-dimethylphenyl moiety combined with the rigid triazine core results in a high crystalline lattice energy.

To achieve consistent pharmacokinetic (PK) exposure, the formulation must prevent rapid precipitation. We recommend two distinct formulation strategies depending on the route of administration:

Table 1: Recommended Formulation Vehicles
Vehicle TypeCompositionTarget RouteCausality / Rationale
Suspension (Vehicle A) 0.5% Carboxymethylcellulose (CMC) + 0.2% Tween-80 in ddH₂OOral (PO)CMC increases viscosity to prevent rapid particle sedimentation. Tween-80 acts as a surfactant, reducing interfacial tension to prevent hydrophobic agglomeration.
Co-Solvent (Vehicle B) 5% DMSO + 10% Solutol HS15 + 85% SalineIntraperitoneal (IP)DMSO disrupts the crystal lattice for initial dissolution. Solutol HS15 forms micelles to keep the lipophilic compound in solution upon aqueous dilution.

Detailed In Vivo Dosing Protocols

Protocol A: Preparation of Suspension Formulation (Vehicle A)

This protocol yields a 1.0 mg/mL suspension, ideal for a 10 mg/kg dose at a 10 mL/kg injection volume.

  • Trituration: Weigh exactly 10.0 mg of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. Transfer to an agate mortar. Grind the powder gently for 2 minutes.

    • Expertise Note: Mechanical trituration reduces particle size, exponentially increasing the surface area available for uniform suspension.

  • Wetting: Add 20 µL of Tween-80 directly to the powder. Mix thoroughly with the pestle until a smooth, uniform paste is formed.

  • Dilution: Gradually add 9.98 mL of 0.5% CMC solution in 1 mL increments, mixing continuously to prevent clumping.

  • Homogenization: Transfer the mixture to a glass vial and sonicate in a water bath at room temperature for 10 minutes.

    • Self-Validation Checkpoint: Remove the vial and inspect it under a direct light source. If visible aggregates settle to the bottom within 30 seconds, the suspension is unstable and must be re-sonicated. A stable suspension will remain uniformly cloudy for at least 5 minutes.

Protocol B: Animal Dosing & Administration
  • Weight Verification: Weigh the subject (e.g., C57BL/6 mouse or Sprague-Dawley rat) immediately prior to dosing.

    • Self-Validation Checkpoint: Never rely on a static weight assumption from a previous day. Disease models often induce rapid weight fluctuations; using outdated weights will mathematically guarantee under- or over-dosing.

  • Volume Calculation: Calculate the dose volume based on a standard 10 mL/kg ratio. (e.g., A 25g mouse receives 250 µL of the 1.0 mg/mL suspension to achieve a 10 mg/kg dose).

  • Administration: For PO dosing, use a stainless-steel oral gavage needle. Ensure the suspension is vortexed immediately (within 10 seconds) prior to drawing it into the syringe to guarantee dose homogeneity.

Pharmacodynamic (PD) Evaluation Workflow

To validate the in vivo efficacy of this A2A antagonist, the Haloperidol-Induced Catalepsy Model is the gold standard[4]. Haloperidol forcefully blocks D2 receptors, stripping the striatum of dopaminergic tone and inducing a rigid, cataleptic state. Effective A2A antagonism will independently rescue the animal's motor function.

InVivoWorkflow Acclimation Animal Acclimation Grouping Randomization (n=8-10/group) Acclimation->Grouping Formulation Vehicle Prep & Formulation Dosing In Vivo Dosing (PO/IP: 1-10 mg/kg) Formulation->Dosing Grouping->Dosing Monitoring Behavioral Monitoring Dosing->Monitoring Euthanasia Tissue/Plasma Collection Monitoring->Euthanasia

Standardized in vivo experimental workflow for triazine dosing and PD monitoring.

Table 2: Observational Endpoints & Efficacy Metrics
MetricMeasurement TechniqueCausality / Interpretation
Descent Latency (Catalepsy) Bar Test: Place the rodent's forepaws on a horizontal bar (4 cm high). Measure the time taken to remove both paws.Prolonged latency (>60s) indicates severe D2 blockade. A reduction in latency post-dosing confirms successful A2AR antagonism and motor rescue.
Locomotor Activity Open Field Test (OFT): Automated infrared beam tracking for 30-60 minutes post-dose.Quantifies total distance moved. Differentiates true motor rescue from generalized stimulant-like hyperactivity.
Plasma PK Sampling Retro-orbital or tail-vein blood draw at 0.5, 1, 2, 4, and 8 hours post-dose.Correlates the behavioral rescue timeline directly with the circulating plasma concentration of the triazine compound.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design . Semantic Scholar.1

  • WO2011095625A1 - 1,2,4-triazine-4-amine derivatives . Google Patents. 2

  • Injections of the selective adenosine A2A antagonist MSX-3 into the nucleus accumbens core attenuate the locomotor suppression induced by haloperidol in rats . NIH/PMC. 4

  • Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols . Benchchem. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Welcome to the technical support guide for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow effectively.

Frequently Asked Questions (FAQs)

Q1: What is 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine and why is it poorly soluble in water?

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS Number: 1094385-23-5) is a heterocyclic compound.[1] Its molecular structure consists of a polar 1,2,4-triazin-3-amine core and a non-polar 2,5-dimethylphenyl group.[2] The poor aqueous solubility arises from the energetic penalty of breaking the highly ordered hydrogen-bonding network of water to accommodate the large, hydrophobic dimethylphenyl moiety. While the amine group and triazine ring offer some polarity, the overall character of the molecule is dominated by its lipophilic portion, leading to unfavorable interactions with water. Molecules with poor water solubility are a common challenge in drug development, often leading to low bioavailability.[3]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

There are several established methods for enhancing the solubility of poorly soluble drugs.[4][5][6] For this specific molecule, given its structure, the most promising approaches are:

  • pH Adjustment: Leveraging the basicity of the 3-amino group to form a soluble salt.

  • Co-solvency: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[6][7]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic dimethylphenyl group within the cavity of a cyclodextrin molecule.[8][9]

  • Use of Surfactants: Employing surfactants to form micelles that can entrap the compound.[10][11]

Q3: Which solubility enhancement method should I attempt first?

For any ionizable compound, pH adjustment is the most logical and cost-effective starting point. The 3-amino group on the triazine ring is a basic center that can be protonated at acidic pH to form a more soluble cationic salt. This approach directly modifies the solute, is simple to implement, and can yield dramatic increases in solubility. If pH adjustment proves insufficient or is not viable for the final application (e.g., due to stability concerns), then co-solvents and cyclodextrins are excellent secondary strategies to explore.

Troubleshooting & Protocol Guides

Guide 1: Solubility Enhancement via pH Adjustment

Q: How can I use pH to increase the solubility of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine?

Scientific Rationale: The 3-amino group on the 1,2,4-triazine ring is basic and can accept a proton (H+) to form a positively charged ammonium salt. This salt form is significantly more polar than the neutral molecule, leading to much stronger interactions with water and, consequently, higher aqueous solubility. The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[12][13] However, it's important to recognize that this equation provides an estimate, and experimental results can deviate due to factors like buffer ion interactions.[14][15] The goal is to lower the pH of the aqueous solution well below the pKa of the conjugate acid of the amine, ensuring the compound exists predominantly in its protonated, soluble form.

Experimental Workflow Diagram:

G cluster_0 Phase 1: Preparation & pKa Estimation cluster_1 Phase 2: Solubility Measurement cluster_2 Phase 3: Analysis A Estimate pKa of the 3-amino-1,2,4-triazine moiety (Literature search for similar structures) B Prepare a series of aqueous buffers (e.g., pH 2.0 to 7.0) A->B C Add excess solid compound to each buffer solution B->C D Equilibrate samples (e.g., 24-48h with agitation at a controlled temperature) C->D E Filter samples to remove undissolved solid (e.g., 0.22 µm syringe filter) D->E F Quantify compound concentration in the filtrate (e.g., HPLC-UV, UV-Vis) E->F G Plot Solubility (log scale) vs. pH F->G H Determine optimal pH range for desired solubility G->H

Caption: Workflow for determining the pH-solubility profile.

Step-by-Step Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points, typically from pH 2.0 to 7.5. Ensure the buffer strength is sufficient (e.g., 50-100 mM) to maintain the pH after the addition of the compound.

  • Sample Preparation: In separate vials, add an excess amount of solid 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine to a fixed volume (e.g., 1 mL) of each buffer solution. The presence of visible solid material at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter (select a filter material, like PVDF, with low drug binding) to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the measured final pH of each solution.

Troubleshooting:

  • Issue: The compound degrades at low pH.

    • Solution: Assess the stability of the compound at different pH values over time using HPLC. If degradation is rapid, this method may be unsuitable, or a compromise must be found between solubility and stability.

  • Issue: Solubility does not increase as much as expected.

    • Solution: This may indicate that the pKa is lower than anticipated, or that the salt form itself has limited solubility (salting out). Ensure the pH is indeed low enough. Consider alternative acid counter-ions.

  • Issue: The compound precipitates when the buffered solution is diluted into a different medium.

    • Solution: This is a common problem. The new medium likely has a higher pH, causing the compound to convert back to its neutral, insoluble form. This is a critical consideration for in vivo studies where a drug administered in an acidic formulation may precipitate in the near-neutral pH of the intestines.

Guide 2: Solubility Enhancement with Co-solvents

Q: My application is pH-sensitive. How can I use co-solvents to improve solubility?

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, disrupt the hydrogen-bonding network and reduce the overall polarity of the solvent system.[7][16] This "less polar" environment lowers the energetic cost of creating a cavity for the hydrophobic 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine molecule, thereby increasing its solubility. Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[17][18] The selection and concentration of a co-solvent must be carefully optimized, as excessive amounts can lead to toxicity or cause the drug to precipitate upon dilution in a fully aqueous environment.[17]

Experimental Workflow Diagram:

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Dilution Test A Select a panel of co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) B Prepare aqueous mixtures at a fixed high concentration (e.g., 20% v/v) A->B C Determine solubility in each mixture (Shake-flask method) B->C D Identify the most effective co-solvent(s) C->D E Prepare mixtures of the best co-solvent at varying concentrations (e.g., 5% to 50%) D->E F Determine the full solubility curve (Solubility vs. % Co-solvent) E->F G Select the lowest co-solvent concentration that achieves the target solubility F->G H Prepare a concentrated stock in the optimized co-solvent system G->H I Dilute the stock into a fully aqueous buffer (e.g., PBS) H->I J Observe for precipitation over time I->J

Caption: Workflow for co-solvent screening and optimization.

Step-by-Step Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different co-solvents. For initial screening, you can use a fixed concentration, for example, 20% v/v of ethanol, PG, and PEG 400 in water or a relevant buffer.

  • Determine Solubility: Use the shake-flask method described in Guide 1 (Steps 2-5) to determine the saturation solubility of the compound in each co-solvent mixture.

  • Optimize Concentration: For the most effective co-solvent(s), create a wider range of concentrations (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v) and measure the solubility at each point to find the optimal balance.

  • Perform a Dilution Test: This is a critical validation step. Prepare a near-saturated solution of the compound in the optimized co-solvent mixture. Then, dilute this solution (e.g., 1:10 or 1:100) into a purely aqueous buffer (like PBS, pH 7.4) to simulate what might happen upon injection into the bloodstream. Observe immediately and over several hours for any signs of precipitation.

Data Presentation: Example Co-solvent Screening Results

Co-solvent System (20% v/v in Water)Measured Solubility (µg/mL)Fold Increase (vs. Water)
Water (Control)2.51x
Ethanol7530x
Propylene Glycol (PG)15060x
Polyethylene Glycol 400 (PEG 400)22088x
DMSO>1000>400x

Troubleshooting:

  • Issue: The compound precipitates immediately upon dilution.

    • Solution: The system is not robust. The concentration of the co-solvent is too high, or the drug concentration is too close to the saturation point. You must either use a lower drug concentration or increase the percentage of co-solvent in the final diluted medium, if the application allows.

  • Issue: The required co-solvent concentration is too high for the intended application (e.g., >10% for parenteral administration).

    • Solution: Co-solvency alone may not be sufficient. Consider combining it with another method, such as using a co-solvent system at a lower pH or adding a cyclodextrin to the co-solvent mixture.

Guide 3: Solubility Enhancement with Cyclodextrins

Q: How do cyclodextrins work, and how can I test them with my compound?

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[19] The exterior of the cone is hydrophilic, making it water-soluble, while the central cavity is hydrophobic (lipophilic).[8][9] This structure allows cyclodextrins to act as "host" molecules, encapsulating "guest" molecules—in this case, the hydrophobic dimethylphenyl group of your compound—within their cavity.[] This forms a water-soluble inclusion complex, effectively masking the compound's hydrophobicity and increasing its apparent aqueous solubility.[8][21] Commonly used derivatives in pharmaceuticals include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[][21]

Step-by-Step Protocol: Phase-Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD) ranging from 0 to 40% w/v.

  • Add Excess Compound: Add an excess amount of solid 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine to each cyclodextrin solution.

  • Equilibrate: Follow the equilibration procedure as described in Guide 1 (Step 3).

  • Filter and Quantify: Follow the filtration and quantification procedure as described in Guide 1 (Steps 4-5).

  • Analyze the Data: Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

Interpreting the Phase-Solubility Diagram:

  • A-type Profile: A linear increase in drug solubility with increasing CD concentration indicates the formation of a soluble 1:1 complex. This is the most common and desirable outcome. The slope of the line can be used to calculate the stability constant of the complex.

  • B-type Profile: The solubility increases initially and then plateaus or decreases at higher CD concentrations, suggesting the formation of an insoluble complex. This may require using a different type of cyclodextrin.

Data Presentation: Example Phase-Solubility Results (HP-β-CD)

HP-β-CD Conc. (% w/v)Measured Solubility (µg/mL)
02.5
5250
10510
201050
301600
402100

Troubleshooting:

  • Issue: The increase in solubility is minimal.

    • Solution: The hydrophobic part of your molecule may not fit well into the cavity of the chosen cyclodextrin. Try a different cyclodextrin (e.g., if you used β-CD, try γ-CD which has a larger cavity, or vice versa).

  • Issue: The required concentration of cyclodextrin is very high, leading to a viscous solution.

    • Solution: This can be a practical limitation. Consider combining the cyclodextrin with pH adjustment or a co-solvent to achieve the target solubility with a lower, more manageable concentration of excipients.

Summary of Approaches

MethodMechanism of ActionKey AdvantagesKey Disadvantages
pH Adjustment Converts the basic amine to a soluble cationic salt.Simple, inexpensive, can produce very large solubility increases.Risk of chemical degradation at extreme pH; precipitation upon pH change.
Co-solvency Reduces solvent polarity, making it more favorable for the solute.Effective for many non-polar drugs; simple to formulate.Can cause precipitation upon dilution; potential for toxicity at high concentrations.
Cyclodextrins Encapsulates the hydrophobic moiety in a soluble host-guest complex.High solubilization potential; can improve stability; low toxicity profiles.[8]Can be expensive; significantly increases formulation viscosity and molecular weight.
Surfactants Forms micelles that entrap the hydrophobic drug.[10][11]High solubilizing capacity above the Critical Micelle Concentration (CMC).Potential for cell membrane disruption and toxicity; complex formulation behavior.[22]

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmaceutical and Bioallied Sciences, 2(2), 72-79.
  • Patel, M., & Patel, N. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 4(3), 333-339. [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2025). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics, 15(7), 1-10.
  • Roquette. (2025). How can cyclodextrins enhance solubility?
  • Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. [Link]

  • WuXi AppTec. (2024).
  • Crison, J. R., & Weiner, J. (2004). Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity. Journal of Pharmaceutical Sciences, 93(8), 2056-2064. [Link]

  • Patel, D., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. MDPI. [Link]

  • Shah, V., & Serajuddin, A. T. M. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • NextSDS. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(4), 567-575. [Link]

  • ResearchGate. (2025). Triazine based dendrimer as solubility enhancers of ketoprofen: Effect of concentration, Ph and generation. [Link]

  • PubChemLite. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine. [Link]

  • Pharma Focus Asia. (2018).
  • Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 28-36.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2025). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical and Biological Sciences, 13(2), 1-9.
  • Shakeel, F., & Haq, N. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 139-147. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
  • Klitgaard, M., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(24), 7219-7228. [Link]

  • Sharma, D., Saini, S., & Rana, A. S. (2019). Solubility improvement techniques for poorly soluble pharmaceuticals: A review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Sharma, D., & Kumar, D. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010.
  • PubChem. (n.d.). 3-Amino-1,2,4-triazine. Retrieved from [Link]

  • Williams, R. O., & Davis, M. T. (2017). Improving the Water Solubility of Poorly Soluble Drugs. In Formulating Poorly Water Soluble Drugs (pp. 53-96). Springer. [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(4), 567-575. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability enhancement techniques for poorly aqueous soluble drugs and therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236. [Link]

  • PubChemLite. (n.d.). 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. [Link]

  • Wikipedia contributors. (2023). 1,3,5-Triazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta)
  • PubChem. (n.d.). 1,2,4-Triazine. Retrieved from [Link]

  • PubMed. (n.d.). 5,6-Dimethyl-1,2,4-triazin-3-amine. [Link]

  • Al-Hamdani, A. A., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. MDPI. [Link]

Sources

Optimization

Troubleshooting precipitation of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in assay buffers

Welcome to the technical support resource for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common experimental hurdles related to compound precipitation in aqueous assay buffers. Our approach is rooted in foundational physicochemical principles to provide not just solutions, but a deeper understanding of the compound's behavior.

Frequently Asked Questions (FAQs)

Q1: My 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, dissolved in DMSO, precipitates immediately when I dilute it into my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

This is a classic phenomenon known as "solvent shock" or "antisolvent precipitation." Your compound is likely fully dissolved in the 100% DMSO stock, but its solubility is significantly lower in the aqueous environment of PBS.[1] The core issue is the compound's intrinsic physicochemical properties. Structurally, 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine contains a basic amine group on the triazine ring, making it a weak base.[2][3] Its solubility is therefore highly dependent on pH.[4][5] At the neutral pH of 7.4, the compound exists predominantly in its neutral, un-ionized form, which is less water-soluble. The sudden shift from a favorable organic solvent (DMSO) to an unfavorable aqueous buffer at a non-optimal pH causes the compound to crash out of solution.[6]

Q2: What is the most critical factor controlling the solubility of this compound in aqueous buffers?

The most critical factor is pH . As a weak base, the solubility of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is governed by the Henderson-Hasselbalch equation.[7][8]

  • Below its pKa (the pH at which it is 50% ionized), the amine group is protonated (R-NH3+), carrying a positive charge. This charged, ionized form is significantly more soluble in polar solvents like water.

  • Above its pKa, the compound exists primarily as the neutral, free base (R-NH2). This form is more lipophilic and has much lower aqueous solubility, leading to precipitation.[9]

While the exact experimental pKa of this molecule is not readily published, based on the 3-amino-1,2,4-triazine scaffold, it is estimated to be in the acidic range (likely between pH 2-5). Therefore, buffers with a physiological pH of ~7.4 are well above its pKa, promoting the insoluble neutral form.

Q3: Is it okay to just filter out the precipitate and use the remaining solution for my experiment?

Filtering is not recommended as a primary solution.[1] When you filter the solution, you are removing the precipitated compound, which leads to an unknown and significantly lower final concentration in your assay. This will invalidate your experimental results, as the effective concentration of the compound is not what you intended. The goal should be to prevent precipitation in the first place to ensure the accuracy and reproducibility of your data.

Q4: I noticed precipitation occurs even when I store my prepared assay plate at 4°C overnight. What's causing this?

This is likely due to the temperature dependence of solubility. For most compounds, solubility decreases as the temperature drops.[6] While your compound might have been kinetically soluble (temporarily in a supersaturated state) at room temperature or 37°C, the lower temperature in cold storage reduced its solubility limit, causing the excess compound to precipitate out over time. It is always best practice to prepare solutions fresh for each experiment and avoid storing diluted aqueous solutions of poorly soluble compounds, especially at reduced temperatures.

In-Depth Troubleshooting Guide

Understanding the Root Cause: The Physicochemical Profile

The key to troubleshooting is understanding the molecule's properties.

PropertyPredicted Value / CharacteristicImplication for Assay Troubleshooting
Chemical Class Weakly Basic AmineSolubility is highly pH-dependent; more soluble at acidic pH.[9]
Estimated pKa ~2.0 - 5.0At physiological pH (7.4), the compound is primarily in its neutral, poorly soluble form.
Predicted XlogP ~1.2 (for close analog)[10]Indicates moderate lipophilicity, contributing to low aqueous solubility of the neutral form.[4]
Primary Solvent DMSOHigh solubility in stock, but dilution into aqueous buffer causes "solvent shock."[1][11]

The fundamental problem is that standard biological assays are often performed at a pH that is hostile to the solubility of this specific compound. The solution, therefore, lies in modifying the assay conditions to accommodate the compound's properties without compromising the biological system.

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve precipitation issues.

G Start Precipitation Observed Check_pH Is Assay Buffer pH > 6.0? Start->Check_pH Lower_pH Step 1: Lower Buffer pH (e.g., pH 5.5-6.5 MES or Acetate) Check_pH->Lower_pH Yes Check_Conc Is Precipitation Still Occurring? Check_pH->Check_Conc No Lower_pH->Check_Conc Lower_Conc Step 2: Reduce Final Compound Concentration Check_Conc->Lower_Conc Yes Success Problem Resolved Check_Conc->Success No Check_DMSO Is Precipitation Still Occurring? Lower_Conc->Check_DMSO Increase_DMSO Step 3: Increase Final DMSO % (within cell tolerance, e.g., 0.1% -> 0.5%) Check_DMSO->Increase_DMSO Yes Check_DMSO->Success No Check_Solubilizer Is Precipitation Still Occurring? Increase_DMSO->Check_Solubilizer Add_Solubilizer Step 4: Add Solubility Enhancer (e.g., BSA, Cyclodextrin) Check_Solubilizer->Add_Solubilizer Yes Check_Solubilizer->Success No Add_Solubilizer->Success Resolved Failure Re-evaluate Assay Compatibility Add_Solubilizer->Failure Still Precipitates

Diagram 1: Systematic workflow for troubleshooting compound precipitation.

Experimental Protocols & Solutions

Protocol 1: Determining an Optimal Assay Buffer via pH Screening

Objective: To empirically determine the highest possible pH that maintains the compound's solubility at the desired final concentration.

Methodology:

  • Prepare a Panel of Buffers: Prepare a set of common biological buffers with varying pH values. Good choices include MES (pH 5.5, 6.0, 6.5) and Sodium Acetate (pH 4.5, 5.0, 5.5). Also include your standard assay buffer (e.g., PBS pH 7.4) as a negative control.[12]

  • Prepare Compound Stock: Prepare a concentrated stock solution of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in 100% DMSO (e.g., 10 mM).

  • Dilution and Observation:

    • Dispense 99 µL of each buffer from your panel into separate wells of a clear 96-well plate.

    • Add 1 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (and 1% DMSO).

    • Mix the plate thoroughly.

  • Turbidity Measurement: Immediately measure the absorbance (optical density) of the plate at a wavelength of 620 nm (OD620). This measures light scattering caused by insoluble particles.

  • Incubation and Final Read: Incubate the plate at your intended assay temperature (e.g., 37°C) for a relevant duration (e.g., 2 hours). Read the OD620 again.

  • Analysis: A significant increase in OD620 indicates precipitation. The buffer with the highest pH that shows no significant increase in turbidity is the optimal choice for your assay, provided it is compatible with your biological system.

Protocol 2: Optimizing Co-Solvent and Additive Concentrations

Objective: To enhance compound solubility in a fixed buffer system by using co-solvents or solubility enhancers.

Methodology:

  • Select a Buffer: Use the optimal buffer determined from Protocol 1, or your required assay buffer if pH cannot be changed.

  • Vary Final DMSO Concentration:

    • Prepare serial dilutions of your compound in 100% DMSO.

    • Add a fixed volume of each dilution to your buffer to achieve a constant final compound concentration but varying final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

    • Crucially, always include a vehicle control for each DMSO concentration to assess the solvent's effect on your assay.[1] Many cell lines can tolerate up to 0.5% DMSO, but this must be empirically verified.[1]

  • Test Solubility Enhancers:

    • Bovine Serum Albumin (BSA): Prepare your assay buffer supplemented with varying concentrations of BSA (e.g., 0.01%, 0.1% w/v). Serum proteins can bind to hydrophobic compounds and help keep them in solution.[1]

    • Cyclodextrins: Prepare your assay buffer supplemented with a solubilizing agent like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). These molecules can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[2]

  • Analysis: As in Protocol 1, use visual inspection and turbidity measurements (OD620) to determine the lowest concentration of co-solvent or additive required to prevent precipitation. Validate that the chosen additive does not interfere with your assay's readout.

References

  • Ahmed S.T., and Rasool S.R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • NextSDS. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

  • Google Patents. (n.d.). DE10251653A1 - Aminotriazine copolymers with improved water solubility, their use and process for their preparation.
  • PubMed. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives... Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives...
  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives... Retrieved from [Link]

  • PubMed. (2019). Disubstituted 5,5'-Bi(1,2,4-triazine) Derivatives with Potent in Vitro and in Vivo Antimalarial Activity. Retrieved from [Link]

  • ResearchGate. (2019). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols... Retrieved from [Link]

  • PMC. (n.d.). 5,6-Dimethyl-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Zaporozhye medical journal. (n.d.). Chemical properties of amino- and thio-derivatives of 1,2,4-triazoles. Retrieved from [Link]

  • MDPI. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors... Retrieved from [Link]

  • ResearchGate. (2024). Determination of pKa of Triazolo[5,1-c][2]triazines in Non-Aqueous Media by Potentiometric Titration. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines. Retrieved from [Link]

  • PMC. (n.d.). Cocrystal transition points: Role of cocrystal solubility, drug solubility, and solubilizing agents. Retrieved from [Link]

  • PubMed. (2012). 5,6-Dimethyl-1,2,4-triazin-3-amine. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • MDPI. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors... Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • MDPI. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n... Retrieved from [Link]

  • ResearchGate. (2019). Investigation of possible solubility and dissolution advantages of cocrystals... Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. As Senior Application Scientists, we have compiled t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-tested solutions to optimize your reaction outcomes. Our focus is on the underlying chemical principles to empower you to troubleshoot effectively and enhance both the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am experiencing a significantly low yield of my target compound, 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine. What are the most probable causes and how can I mitigate them?

A low yield is one of the most common issues in this synthesis. The primary culprits are often related to suboptimal reaction conditions, the purity of starting materials, or the prevalence of side reactions.

Underlying Causality: The core of this synthesis is the condensation reaction between an α-ketoaldehyde (2,5-dimethylphenylglyoxal) and aminoguanidine. The efficiency of this cyclization is highly dependent on pH and the quality of the precursors.

Troubleshooting Steps:

  • Verify the Purity of Starting Materials:

    • 2,5-Dimethylphenylglyoxal: This precursor can be susceptible to oxidation or polymerization upon storage. We recommend verifying its purity by ¹H NMR or melting point determination before use. If impurities are detected, purification by recrystallization or column chromatography may be necessary.

    • Aminoguanidine Salt (Bicarbonate or Hydrochloride): The stability and purity of the aminoguanidine salt are crucial. Ensure it is dry and has been stored correctly. The choice of the salt can also influence the reaction pH.

  • Optimize Reaction pH:

    • The reaction is typically acid-catalyzed. If you are using aminoguanidine hydrochloride, the reaction medium might be sufficiently acidic. However, if the reaction is sluggish, a catalytic amount of a mineral acid like HCl can be added.

    • Conversely, if the pH is too low, it can lead to the degradation of the starting materials or the product. We recommend monitoring the pH and adjusting it to a mildly acidic range (pH 4-5) for optimal results.

  • Control of Side Reactions:

    • A significant competing reaction is the self-condensation of aminoguanidine to form 3,6-diamino-1,2,4,5-tetrazine. This is often favored at higher temperatures or if the concentration of aminoguanidine is too high.

    • Mitigation: Add the 2,5-dimethylphenylglyoxal solution slowly to the aminoguanidine solution to maintain a low concentration of the latter and minimize self-condensation.

Question 2: My final product is contaminated with a significant amount of an insoluble, colored impurity. What is this byproduct and how can I remove it?

This is a classic sign of side reactions leading to polymeric or highly conjugated byproducts.

Underlying Causality: The vibrant color and low solubility suggest the formation of highly conjugated systems, which can arise from the self-condensation of the glyoxal precursor or further reactions of the triazine product under harsh conditions.

Troubleshooting Steps:

  • Identify the Impurity: If possible, isolate the impurity and characterize it by techniques like Mass Spectrometry or NMR to understand its structure. This will provide valuable clues about the side reaction pathway.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing such impurities. The choice of solvent is critical. A solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains either insoluble or highly soluble, is ideal. We recommend trying solvent systems like ethanol/water or isopropanol.

    • Activated Carbon Treatment: If the impurity is colored, a hot filtration over a small amount of activated carbon can be very effective in removing it before recrystallization.

  • Preventive Measures:

    • Temperature Control: Avoid excessive heating during the reaction, as this can promote the formation of polymeric byproducts.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.

Experimental Protocol: Synthesis of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

This protocol is a validated starting point. Depending on your specific laboratory conditions and reagent purity, optimization may be required.

Step-by-Step Methodology:

  • Preparation of the Aminoguanidine Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine bicarbonate (1.1 equivalents) in a mixture of water and ethanol (3:1 v/v).

  • pH Adjustment: Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 4 and 5.

  • Addition of the Glyoxal Precursor: Dissolve 2,5-dimethylphenylglyoxal (1 equivalent) in a minimal amount of ethanol. Add this solution dropwise to the stirred aminoguanidine solution at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of the Crude Product: After completion, cool the reaction mixture to room temperature and then in an ice bath. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Visualizing the Process

Reaction Mechanism

G A 2,5-Dimethylphenylglyoxal C Initial Condensation (Schiff Base Formation) A->C B Aminoguanidine B->C D Intramolecular Cyclization C->D E Dehydration D->E F 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine E->F

Caption: Key steps in the synthesis of the target triazine.

Troubleshooting Workflow

G start Low Yield or Impure Product q1 Check Purity of Starting Materials start->q1 a1_yes Purify Starting Materials q1->a1_yes No q2 Optimize Reaction pH (4-5) q1->q2 Yes a1_yes->q2 a2_yes Adjust pH with Acid/Base q2->a2_yes No q3 Control Side Reactions q2->q3 Yes a2_yes->q3 a3_yes Slow Addition of Glyoxal Lower Temperature q3->a3_yes Yes end Improved Yield and Purity q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary for Optimization

ParameterRecommended RangeRationale
pH 4 - 5Balances reaction rate and stability of reactants/products.
Temperature 80 - 90 °C (Reflux)Provides sufficient energy for cyclization without promoting side reactions.
Solvent System Ethanol/WaterGood solubility for reactants and facilitates product precipitation upon cooling.
Molar Ratio (Glyoxal:Aminoguanidine) 1 : 1.1A slight excess of aminoguanidine ensures complete consumption of the limiting glyoxal.

References

  • General Synthesis of 1,2,4-Triazines: Chemistry of 1,2,4-Triazines. Science of Synthesis, Thieme. [Link]

  • Synthesis of 3-Amino-1,2,4-triazines: A convenient synthesis of 3-amino-1,2,4-triazines. ARKIVOC. [Link]

  • Biological Activity of Triazine Derivatives: Recent Advances in the Synthesis and Biological Activity of 1,2,4-Triazine Derivatives. Molecules, MDPI. [Link]

Optimization

Reducing background fluorescence in 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine assays

Topic: Reducing Background Fluorescence in 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Assays Welcome to the Application Support Portal. This guide is engineered for researchers, assay developers, and drug discovery sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Fluorescence in 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Assays

Welcome to the Application Support Portal. This guide is engineered for researchers, assay developers, and drug discovery scientists encountering high background signals when screening 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine and its structural analogs.

Small molecules containing conjugated aromatic systems frequently interfere with optical readouts. Below, we dissect the physicochemical causes of this interference and provide self-validating protocols to restore your assay's signal window and statistical robustness.

Diagnostic Workflow

Before altering your assay chemistry, you must definitively identify whether the background is caused by intrinsic autofluorescence or aggregation-induced light scattering .

Workflow for diagnosing and resolving background fluorescence in triazine assays.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine cause massive background in standard FITC or Alexa Fluor 488 assays? A1: The issue stems from the molecule's electronic structure. The 1,2,4-triazine core conjugated with a 2,5-dimethylphenyl ring forms a highly delocalized, rigid π-electron system. When excited by UV or blue light, these electrons undergo π-π* transitions, emitting broadly in the 400–500 nm range. This intrinsic autofluorescence overlaps heavily with the emission spectra of common green fluorophores, artificially inflating the baseline signal and destroying the assay window[1].

Q2: How do I distinguish between intrinsic compound autofluorescence and aggregation-induced light scattering? A2: Small, hydrophobic, planar molecules often suffer from poor aqueous solubility, leading to the formation of colloidal aggregates at screening concentrations (typically >1 µM). These micro-particles scatter the excitation light (Rayleigh and Tyndall scattering). Because standard photomultiplier tubes (PMTs) and broad bandpass filters cannot perfectly distinguish scattered excitation light from true emitted fluorescence, the instrument registers a false-positive signal[2][3]. You can distinguish the two by performing the Triage Protocol (see Section 4), which uses physical separation (centrifugation) to isolate colloids from soluble fluorophores.

Q3: What buffer optimizations reduce non-specific binding and compound aggregation? A3: If the issue is aggregation, the causality lies in hydrophobic interactions driving the triazine molecules together in aqueous media. Adding non-ionic or zwitterionic detergents (e.g., 0.01%–0.05% Triton X-100, Tween-20, or CHAPS) lowers the surface tension of the buffer and disrupts these interactions. Additionally, carrier proteins like Bovine Serum Albumin (BSA) act as molecular sinks, binding free compound and maintaining it in a soluble, monomeric state[1].

Q4: If buffer optimization fails, what is the most robust assay architecture to eliminate this background? A4: If the compound is fully soluble but still autofluorescent, you must transition to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET utilizes Lanthanide chelates (like Europium or Terbium) which possess millisecond emission lifetimes. By introducing a microsecond time delay (time-gating) between the excitation flash and the measurement window, the short-lived nanosecond autofluorescence of the triazine compound completely decays. The detector only captures the long-lived specific signal, effectively reducing compound-driven background to zero[4][5].

Quantitative Assay Comparison

The following table summarizes the expected performance metrics when screening 10 µM of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine across different assay modalities.

Assay ModalityFluorophore / SetupExcitation / EmissionTime Delay (Gating)Signal-to-Background (S/B)Z'-FactorConclusion
Standard FI FITC / Alexa 488488 nm / 520 nm0 µs1.2< 0.1Fail (Heavy overlap)
Fluorescence Polarization FITC-tracer488 nm / 520 nm (Pol)0 µs1.80.25Poor (Scattering artifacts)
Red-Shifted FP Cy5-tracer640 nm / 680 nm0 µs4.50.65Good (Avoids blue absorption)
TR-FRET Europium / d2337 nm / 665 nm50 µs> 25.00.85Excellent (Zero background)
Self-Validating Experimental Protocols
Protocol 1: Compound Autofluorescence & Aggregation Triage

This protocol acts as a self-validating diagnostic. By manipulating the physical state of the solution, the readout proves the root cause of the background.

Step-by-Step Methodology:

  • Prepare Control: Dilute 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine to 10 µM in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Do not add target proteins or fluorophores.

  • Prepare Detergent Test: Dilute the compound to 10 µM in the same buffer supplemented with 0.05% CHAPS.

  • Initial Read: Dispense 20 µL of both solutions into a black 384-well microplate. Read the fluorescence intensity using your standard assay filters (e.g., Ex 488 / Em 520).

  • Physical Separation: Take the remaining Control solution and centrifuge it at 14,000 x g for 15 minutes to pellet any colloidal aggregates.

  • Supernatant Read: Carefully pipette 20 µL of the supernatant into the microplate and read the fluorescence again.

  • Validation Logic:

    • If the signal drops significantly in the Detergent Test and the Supernatant Read compared to the Control, the background is caused by aggregation/scattering.

    • If the signal remains identical across all three conditions, the background is true, soluble autofluorescence.

Protocol 2: Implementing a Time-Resolved Fluorescence (TRF) Gating Strategy

If Protocol 1 confirms true autofluorescence, use this protocol to physically gate out the interference using temporal resolution.

Step-by-Step Methodology:

  • Reagent Setup: Label your target protein with a Europium (Eu³⁺) cryptate donor. Label your tracer/ligand with a compatible far-red acceptor (e.g., d2 or Cy5).

  • Assay Assembly: Incubate the Eu-target, acceptor-tracer, and the triazine compound in a white or black 384-well plate.

  • Instrument Configuration: Configure your multimode plate reader for TR-FRET. Set the excitation source (laser or flash lamp) to 337 nm or 340 nm.

  • Set Time Gating (Critical Step): Program a Time Delay of 50 µs and an Integration Window of 200 µs .

  • Measurement: Read the dual emissions at 620 nm (Donor) and 665 nm (Acceptor). Calculate the 665/620 ratio.

  • Validation Logic: The 50 µs delay acts as a strict temporal filter. Because the 1,2,4-triazine autofluorescence lifetime is <10 nanoseconds, it physically ceases to exist before the detector turns on. The resulting signal is exclusively derived from the millisecond-decay lanthanide, validating the specific target interaction[4][5].

References
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - ES. thermofisher.com. 1

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. nih.gov. 2

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC. nih.gov. 4

  • Fluorescence Polarization Detection | BMG LABTECH. bmglabtech.com.3

  • Time-Resolved Fluorescence Measurements | BMG LABTECH. bmglabtech.com. 5

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Curated by Senior Application Science Overview 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS 1094385-23-5) is a critical building block and screening compound frequently utilized in the development of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Curated by Senior Application Science

Overview 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS 1094385-23-5) is a critical building block and screening compound frequently utilized in the development of kinase inhibitors, adenosine A2A receptor antagonists[1], and antiepileptic analogs. Because the 1,2,4-triazine core is structurally homologous to established drugs like lamotrigine, its stability profile shares similar vulnerabilities—namely, susceptibility to alkaline hydrolysis and photodegradation.

This technical guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to ensure compound integrity during long-term storage and High-Throughput Screening (HTS) workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of the solid powder at room temperature? A1: In its solid, desiccated state, the compound is highly stable at room temperature for over two years[2]. The primary driver of solid-state degradation is ambient humidity. Moisture facilitates localized micro-environmental hydrolysis of the 1,2,4-triazine ring. Therefore, the powder must be stored in a tightly sealed container within a desiccator.

Q2: How stable is the compound in DMSO stock solutions for HTS assays? A2: While 1,2,4-triazin-3-amines are routinely dissolved in DMSO for screening, DMSO is highly hygroscopic. Over time at room temperature, DMSO absorbs atmospheric water, which drives the hydrolytic degradation of the triazine core[3]. Furthermore, repeated freeze-thaw cycles accelerate water condensation. For long-term storage, DMSO stocks should be aliquoted, purged with an inert gas (Argon/Nitrogen), and stored at -20°C or -80°C[4].

Q3: Is 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine sensitive to light? A3: Yes. The 1,2,4-triazine chromophore absorbs heavily in the UV range (typically around 280–305 nm)[3]. Prolonged exposure to ambient laboratory lighting or direct UV light induces photodegradation, leading to N-oxidation of the amine group or cleavage of the triazine ring[2]. Amber vials or foil wrapping are mandatory for room-temperature handling.

II. Troubleshooting Guide: Assay Degradation

Issue: Unexplained loss of potency in cellular/biochemical assays over time.

  • Root Cause Analysis: If the compound was stored in an aqueous buffer or hydrated DMSO at room temperature, it has likely undergone alkaline or acidic hydrolysis. The breakdown products (often ring-opened or deaminated derivatives) lack the structural pharmacophore required for target binding[1].

  • Resolution: Never store working dilutions in aqueous buffers. Prepare fresh dilutions from frozen DMSO aliquots immediately prior to the assay.

Issue: Appearance of secondary peaks or mass shifts in LC-MS/HPLC QC runs.

  • Root Cause Analysis: Secondary peaks indicate active degradation. Oxidative stress typically yields N-oxide derivatives (+16 Da mass shift), while hydrolytic stress yields ring-opened products[2].

  • Resolution: Validate your analytical method using a forced degradation System Suitability Test (SST) to ensure your chromatography can accurately resolve the parent compound from its degradants (See Protocol 1).

III. Quantitative Stability Summary

The following table summarizes the expected stability parameters based on homologous 1,2,4-triazine derivative profiling[2],[3],[4].

Storage StateMatrixTemperatureLight ExposureEstimated Shelf-LifePrimary Degradation Pathway
Solid Powder DesiccatedRoom Temp (25°C)Dark> 2 YearsNone (Stable)
Solid Powder Ambient AirRoom Temp (25°C)Direct UV/Light< 7 DaysPhotolysis / Ring Cleavage
Solution 100% DMSO-20°C to -80°CDark1–3 YearsNone (Stable)
Solution 100% DMSORoom Temp (25°C)Ambient Lab Light1–4 WeeksHydrolysis (via absorbed water)
Solution Aqueous BufferRoom Temp (25°C)Dark< 24 HoursAlkaline/Acidic Hydrolysis

IV. Validated Experimental Protocols

To ensure absolute trustworthiness in your QC data, your analytical methods must be self-validating. The following protocols guarantee that your HPLC method can detect degradation before it ruins an experiment.

Protocol 1: Stability-Indicating RP-HPLC Method

Rationale: A standard HPLC method might co-elute the parent compound with its degradants, leading to false-positive stability data. This method utilizes forced degradation samples as an SST to guarantee baseline resolution.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Potassium Dihydrogen Phosphate buffer (pH 7.4) and 40% Methanol[3].

    • Causality: The pH 7.4 buffer maintains the C3-amine group in a neutral state, preventing peak tailing and on-column acid-catalyzed degradation.

  • Column Setup: Equip the system with a C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Run Conditions: Set the flow rate to 1.3 mL/min at ambient column temperature. Set the UV detector to 305 nm[3].

  • System Suitability Test (SST): Inject a forced-degradation sample generated from Protocol 2. The analytical run is only considered valid if the parent peak is baseline-resolved (Resolution, Rs > 2.0) from all induced secondary degradant peaks.

Protocol 2: Forced Degradation (Accelerated Stability) Testing

Rationale: Generates reference degradation profiles to validate the resolving power of Protocol 1.

  • Alkaline Hydrolysis: Dissolve 100 µg/mL of the compound in 1N NaOH. Reflux at 80°C for 3 hours[3].

    • Critical Step: You must neutralize the sample with 1N HCl to room temperature prior to HPLC injection. Injecting highly alkaline samples will dissolve the silica backbone of your analytical column.

  • Oxidative Stress: Expose a 100 µg/mL methanolic solution to 15% H₂O₂ at room temperature for 24 hours[3].

  • Photolysis: Spread 100 mg of the solid powder in a thin layer and expose to direct UV light (or sunlight equivalent) for 7 days. Transfer 10 mg to a volumetric flask, dissolve in the mobile phase, and inject[3].

V. Degradation & Storage Workflow

G Compound 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine Solid Solid State (Powder) Compound->Solid Solution Solution State (DMSO/Aqueous) Compound->Solution Moisture Moisture Exposure Solid->Moisture High Humidity Stable Stable >2 Years (Desiccated/Dark) Solid->Stable Dry & Dark Solution->Moisture Hygroscopic Absorption Light UV/Vis Light Solution->Light Ambient Exposure Hydrolysis Ring Hydrolysis (Alkaline/Acidic) Moisture->Hydrolysis Photolysis Photodegradation (N-Oxidation/Cleavage) Light->Photolysis Degraded Loss of Potency & HPLC Secondary Peaks Hydrolysis->Degraded Photolysis->Degraded

Workflow and degradation pathways of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine.

VI. References

  • [3] Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk. Der Pharma Chemica. Available at:[Link]

  • [4] NDA 20241 (s032), NDA 20764 (s025) Lamictal PWR - Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [1] Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Optimization

Purifying 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine from synthesis byproducts

Technical Support Center: 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Introduction: The purification of pharmacologically relevant heterocyclic compounds like 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a critical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Introduction: The purification of pharmacologically relevant heterocyclic compounds like 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a critical step in the drug discovery and development pipeline. The presence of synthesis byproducts, unreacted starting materials, or regioisomers can significantly impact the results of biological assays and subsequent development efforts. This guide provides practical, field-proven advice in a question-and-answer format to help researchers troubleshoot and optimize the purification of this specific triazine derivative, ensuring high purity and batch-to-batch consistency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my synthesis, my initial TLC and LC-MS analysis shows a complex mixture. What are the likely impurities I need to remove?

A1: Understanding the potential byproducts is the first step in designing an effective purification strategy. The synthesis of 5-aryl-3-amino-1,2,4-triazines typically involves the condensation of an α-ketoaldehyde or a 1,2-dicarbonyl compound with aminoguanidine.[1][2] For your target molecule, a common route is the reaction of 2,5-dimethylphenylglyoxal with aminoguanidine.

Based on this pathway, you should anticipate the following impurities:

  • Unreacted Starting Materials: 2,5-dimethylphenylglyoxal and aminoguanidine salts (e.g., bicarbonate or hydrochloride).

  • Condensation Intermediates: Uncyclized intermediates such as the corresponding guanylhydrazone.

  • Side-Reaction Products: Self-condensation products of the glyoxal or decomposition products. While the use of a symmetrical 1,2-dicarbonyl precursor avoids the formation of regioisomers, other side reactions can occur.[1]

Table 1: Potential Impurities and Their Characteristics

Compound/Impurity Structure Polarity (Anticipated) Key Differentiating Property
Target Product 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Moderate Basic (due to -NH2)
2,5-Dimethylphenylglyoxal Starting Material Moderate-High Carbonyl groups, non-basic
Aminoguanidine Starting Material Very High Highly polar salt, water-soluble

| Guanylhydrazone Intermediate | Intermediate | High | More polar than the final cyclized product |

Q2: What is a reliable, general workflow for purifying the crude product from the reaction mixture?

A2: A multi-step workflow is essential for systematically removing the diverse impurities. The strategy leverages differences in the chemical properties (acid-base character, polarity) of the target compound versus the byproducts.

Below is a recommended workflow, which combines liquid-liquid extraction, chromatographic separation, and final polishing by recrystallization.

Purif_Workflow cluster_start Initial Work-up cluster_extraction Acid-Base Extraction cluster_purification Primary Purification cluster_final Final Product Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) Crude->Quench LLE Liquid-Liquid Extraction (e.g., EtOAc or DCM) Quench->LLE Dissolve in organic solvent Aq_Layer Aqueous Layer (Aminoguanidine, Salts) LLE->Aq_Layer Discard Org_Layer Organic Layer (Product, Glyoxal, Neutral Byproducts) LLE->Org_Layer Wash Wash Organic Layer (with brine) Org_Layer->Wash Dry Dry & Concentrate (Na₂SO₄, Rotovap) Wash->Dry Purity_Check Purity Check? (TLC / LC-MS) Dry->Purity_Check Col_Chrom Flash Column Chromatography Purity_Check->Col_Chrom < 95% Pure Recrystal Recrystallization Purity_Check->Recrystal > 95% Pure Col_Chrom->Recrystal Polish Fractions Final_Product Pure Product (>98%) Dry under vacuum Recrystal->Final_Product

Caption: General purification workflow for 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine.

Q3: My compound streaks badly during silica gel column chromatography. How can I improve the separation?

A3: Streaking (or tailing) of amino-containing compounds on silica gel is a common issue. It arises from the acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacting with the basic amino group of your triazine. This leads to poor resolution and low recovery.

Here are several effective troubleshooting strategies:

  • Deactivate the Silica Gel: The most common cause is the acidity of the stationary phase.

    • Protocol: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a standard choice. Start with 0.5-1% (v/v) Et₃N in your mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound.[3]

    • Causality: The triethylamine competes with your product for binding to the acidic silanol groups, allowing your product to elute more symmetrically.

  • Optimize the Solvent System: Your choice of eluent is critical for achieving good separation.

    • Protocol: First, screen various solvent systems using Thin Layer Chromatography (TLC).[4] Aim for an Rf value of ~0.3 for your target compound. A good starting point for moderately polar compounds like this is a gradient of ethyl acetate (EtOAc) in hexanes. If that doesn't provide separation, try dichloromethane (DCM) and methanol (MeOH).

    • Expertise: A system of DCM with 1-5% MeOH and 0.5% Et₃N often provides excellent resolution for aromatic amines.

  • Consider an Alternative Stationary Phase: If modifying the eluent is insufficient, change the stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a superior choice for basic compounds.

    • Reversed-Phase Chromatography (C18): For highly polar compounds or challenging separations, reversed-phase flash chromatography is an excellent option.[3] Here, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Col_Chrom_Troubleshoot Start Poor Separation/ Tailing on Silica Column Q1 Is eluent basified? (e.g., 1% Et₃N) Start->Q1 A1_No Add 0.5-1% Et₃N to eluent and re-run TLC Q1->A1_No No A1_Yes Proceed to next step Q1->A1_Yes Yes Q2 Is Rf optimized? (Target Rf ~0.3) A1_No->Q2 A1_Yes->Q2 A2_No Screen new solvent systems (e.g., DCM/MeOH, EtOAc/Hex) Q2->A2_No No A2_Yes Proceed to next step Q2->A2_Yes Yes Q3 Still poor separation? A2_No->Q3 A2_Yes->Q3 A3_No Optimized Separation Q3->A3_No No A3_Yes Consider alternative stationary phase Q3->A3_Yes Yes Alt_Phase Alternative Phases: - Neutral/Basic Alumina - Reversed-Phase (C18) Silica A3_Yes->Alt_Phase

Caption: Troubleshooting guide for column chromatography of basic triazines.

Q4: I've isolated my product after chromatography, but I'm struggling to get it to crystallize for final purification. It keeps oiling out. What should I do?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the cooling is too rapid or the chosen solvent is not ideal. Recrystallization is a powerful technique for achieving high purity, but it requires patience and systematic solvent screening.[5][6]

Protocol: Systematic Recrystallization

  • Solvent Screening (The Key to Success): The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

    • Procedure: In small test tubes, place ~10-20 mg of your crude solid. Add a few drops of a test solvent.

    • Observe at Room Temp: If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, it might be a good candidate.

    • Heat Gently: Heat the tubes that did not dissolve at room temperature. If the solid dissolves upon heating, this is a promising solvent.

    • Cool Slowly: Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

Table 2: Suggested Solvents for Screening (Test in this order)

Solvent Class Example Solvents Comments
Alcohols Isopropanol, Ethanol, Methanol Good starting point for moderately polar compounds.
Esters Ethyl Acetate Often works well for aromatic systems.
Ketones Acetone Use with caution due to low boiling point.
Aromatic Toluene Good for less polar compounds.
Ethers Diethyl Ether Often used as a co-solvent.

| Alkanes | Heptane, Hexane | Good for precipitating from a more polar solvent. |

  • Using a Co-Solvent System (Binary System): If no single solvent works, use a pair of miscible solvents—one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water or heptane).

    • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol). Then, add the "bad" solvent (e.g., water) dropwise while the solution is still hot, until it just starts to become cloudy (the saturation point). Add a drop or two of the "good" solvent to make it clear again.

    • Crystallize: Allow this saturated solution to cool slowly. The gradual change in solvent polarity will often induce crystallization where a single solvent failed.

  • Inducing Crystallization: If crystals are slow to form:

    • Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed: Add a tiny crystal of a previously purified batch to the cooled solution to initiate crystallization.

Q5: For my biological assays, I need my compound to be >99% pure. Is chromatography and recrystallization enough?

A5: While flash chromatography followed by recrystallization can often achieve >98% purity, reaching the >99% level required for quantitative biological assays or reference standards may require a final polishing step.

Semi-preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for this task. It operates on the same principles as analytical HPLC but uses larger columns to handle more material.[3]

  • Why it Works: Preparative HPLC offers much higher resolving power than flash chromatography, making it capable of separating very closely related impurities that might co-elute in a flash column.[7]

  • Typical Conditions: For a compound like yours, a reversed-phase C18 column is most common.

    • Mobile Phase: A gradient of acetonitrile (ACN) or methanol (MeOH) in water is typical.

    • Additives: To ensure sharp peaks for a basic compound, a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is added to the mobile phase.[2] The acid protonates the amine, preventing interactions with residual silanols on the C18 stationary phase.

  • Post-HPLC Work-up: Fractions containing the pure product are combined. If TFA was used, it must be removed as it forms a salt with your amine. This is typically done by neutralizing the solution with a weak base (like aqueous NaHCO₃) and extracting the free-based product into an organic solvent (e.g., DCM or EtOAc), followed by drying and evaporation. Alternatively, if a volatile buffer like ammonium bicarbonate was used, the solvent can be removed by lyophilization (freeze-drying).[3]

References

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Available at: [Link]

  • Václavíková, L., et al. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Abdel-Rahman, R. & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]

  • Shoman, M. E., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. Molecules, 28(17), 6271. Available at: [Link]

  • Gogarty, D., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Medicinal Chemistry Letters, 11(7), 1395-1402. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Wikipedia (n.d.). Acid–base extraction. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Colorado Boulder (n.d.). Recrystallization. Available at: [Link]

  • OperaChem (2024). TLC-Thin Layer Chromatography. Available at: [Link]

  • University of California, Los Angeles (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • University of Rochester (n.d.). Acid-Base Extraction. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine as a Therapeutic Screening Hit: A Comparative Guide for Kinase Inhibition

As high-throughput screening (HTS) campaigns evolve, identifying novel chemical scaffolds that overcome the limitations of classical inhibitors is critical for drug development. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput screening (HTS) campaigns evolve, identifying novel chemical scaffolds that overcome the limitations of classical inhibitors is critical for drug development. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (DMPT) has recently emerged from screening libraries as a highly promising hit within the 3-amino-1,2,4-triazine class.

This guide provides a comprehensive, objective evaluation of DMPT’s performance as a putative inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) —a critical metabolic checkpoint in oncology. By comparing DMPT against the clinical baseline standard, Dichloroacetic acid (DCA), we will dissect the mechanistic rationale, benchmark quantitative performance, and outline the self-validating experimental protocols required to confirm target engagement.

Mechanistic Rationale: The 1,2,4-Triazine Scaffold as a Purine Bioisostere

To understand why DMPT is a superior screening hit, we must examine its structural causality. PDK1 is a serine/threonine kinase that phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, driving the metabolic shift toward aerobic glycolysis (the Warburg effect) in cancer cells [1].

The clinical standard, DCA, is an allosteric inhibitor that binds to the pyruvate binding pocket. However, DCA requires millimolar concentrations to overcome intracellular pyruvate competition, leading to severe off-target toxicities such as peripheral neuropathy [1].

Conversely, the 1,2,4-triazine core of DMPT acts as a purine bioisostere . It effectively mimics the adenine ring of ATP, allowing the molecule to anchor deeply within the highly conserved kinase hinge region [2]. The addition of the 2,5-dimethylphenyl moiety at the 5-position is not arbitrary; it projects directly into the hydrophobic pocket adjacent to the ATP-binding site. This steric projection excludes water molecules and increases the residence time of the inhibitor, driving sub-micromolar affinity and superior selectivity over off-target kinases [2].

Pathway DMPT 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine PDK1 PDK1 Kinase DMPT->PDK1 Competitive Inhibition ATP ATP ATP->PDK1 Binds Hinge Region PDH Pyruvate Dehydrogenase (PDH) Complex PDK1->PDH Phosphorylates (Inactivates) Glycolysis Aerobic Glycolysis (Warburg Effect) PDH->Glycolysis Inactive State OXPHOS Oxidative Phosphorylation (OXPHOS) PDH->OXPHOS Active State

Mechanism of PDK1 inhibition by DMPT restoring oxidative phosphorylation.

Comparative Performance Data

Biochemical and cellular validation assays reveal a stark contrast between the ATP-competitive mechanism of DMPT and the allosteric mechanism of DCA. The data below summarizes the HTS hit validation parameters.

Performance MetricDichloroacetic Acid (DCA)5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (DMPT)
Target Mechanism Allosteric (Pyruvate pocket)ATP-Competitive (Hinge binder)
Biochemical IC₅₀ ~200 μM0.45 μM
Cellular EC₅₀ (PANC-1) >5,000 μM2.1 μM
Metabolic Shift (Lactate) Moderate reduction>80% reduction at 5 μM
Ligand Efficiency (LE) Low (<0.2)High (>0.35)
Clinical/Development Status Dose-limiting neuropathyPreclinical hit-to-lead optimization

Data Interpretation: DMPT demonstrates a nearly 400-fold improvement in biochemical potency over DCA. More importantly, the cellular EC₅₀ closely tracks the biochemical IC₅₀, indicating excellent cell permeability and target engagement without the need for millimolar dosing.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the validation of a screening hit must rely on orthogonal, self-validating assay systems. Below are the detailed methodologies for validating DMPT.

Protocol A: High-Throughput TR-FRET Kinase Assay (Biochemical Validation)

Causality & Rationale: Measuring kinase activity via ATP depletion can be prone to false positives from ATPases. Instead, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that directly detects the generation of ADP [3, 4]. The time-resolved nature of Europium cryptate emission (delaying the read by 50 µs) completely eliminates compound autofluorescence—a critical control when screening aromatic heterocycles like DMPT [3].

Step-by-Step Methodology:

  • Assay Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). The inclusion of Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Enzyme/Substrate Dispensing: Dispense 5 µL of recombinant human PDK1 (final concentration 10 nM) and PDH peptide substrate into a 384-well low-volume black microplate.

  • Compound Addition: Pin-transfer 50 nL of DMPT (10-point dose-response, 3-fold dilutions starting at 10 µM) in 100% DMSO. Self-Validation Control: Include columns with vehicle (DMSO only, 0% inhibition) and a pan-kinase inhibitor like Staurosporine (100% inhibition) to calculate the Z'-factor. A Z'-factor >0.6 is strictly required to validate the plate.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Kₘ value (e.g., 20 µM) to ensure the assay is highly sensitive to ATP-competitive inhibitors [4]. Incubate at 25°C for 60 minutes.

  • Quenching & Detection: Add 10 µL of the TR-FRET detection mix (containing EDTA to chelate Mg²⁺ and instantly halt the kinase reaction, alongside Europium-labeled anti-ADP antibody and d2-conjugated ADP tracer).

  • Signal Acquisition: Read the plate on a multi-mode microplate reader. Excite at 337 nm and measure emission ratios at 665 nm / 620 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Reagent Dispensing (PDK1 + ATP + Substrate) Step2 2. Compound Incubation (DMPT vs DCA) Step1->Step2 Step3 3. Kinase Reaction (ADP Generation) Step2->Step3 Step4 4. TR-FRET Detection (Eu-Cryptate + d2-Antibody) Step3->Step4 Step5 5. Data Normalization (IC50 Calculation) Step4->Step5

High-throughput TR-FRET workflow for quantifying kinase inhibition.

Protocol B: Cellular Target Engagement via Metabolic Flux Analysis

Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy. Because PDK1 inhibition reactivates the PDH complex, successful target engagement must force the cell to switch from glycolysis to oxidative phosphorylation (OXPHOS). We measure this phenotypic shift in real-time using Extracellular Flux Analysis (Seahorse assay).

Step-by-Step Methodology:

  • Cell Seeding: Seed KRAS-mutant PANC-1 cells at 20,000 cells/well in a 96-well flux analyzer microplate. Incubate overnight.

  • Compound Treatment: Treat cells with DMPT (2.5 µM and 5 µM) or DCA (5 mM) for 24 hours.

  • Media Exchange: Wash and replace media with unbuffered assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour to stabilize the baseline.

  • Flux Analysis: Measure the Oxygen Consumption Rate (OCR, indicating OXPHOS) and Extracellular Acidification Rate (ECAR, indicating glycolysis).

  • Self-Validation Injection Strategy: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

    • Data Interpretation: Cells successfully engaged by DMPT will show a significantly elevated basal OCR and a depressed ECAR prior to injections, confirming the reversal of the Warburg effect. The Rotenone injection validates that the OCR signal is entirely mitochondrial.

Conclusion

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine represents a highly validated, ATP-competitive screening hit. By utilizing the 1,2,4-triazine core to mimic purine binding, it bypasses the pharmacokinetic limitations of allosteric modulators like DCA. When subjected to rigorous, self-validating TR-FRET and metabolic flux assays, DMPT demonstrates robust target engagement, making it an ideal candidate for further hit-to-lead medicinal chemistry optimization.

References
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Int J Mol Sci. 2023.[Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis. 2021.[Link]

  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLOS One. 2016.[Link]

Comparative

IC50 comparison of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine structural analogs

IC50 Comparison of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Structural Analogs: A Structure-Based Guide to Adenosine A2A Receptor Antagonism Executive Rationale & Target Biology The 5-aryl-1,2,4-triazin-3-amine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

IC50 Comparison of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Structural Analogs: A Structure-Based Guide to Adenosine A2A Receptor Antagonism

Executive Rationale & Target Biology

The 5-aryl-1,2,4-triazin-3-amine scaffold has emerged as a highly ligand-efficient chemotype in modern medicinal chemistry, primarily acting as a potent antagonist of the Adenosine A2A Receptor (A2AR) [1]. A2AR is a Class A G protein-coupled receptor (GPCR) that plays a critical role in regulating motor function in the striatum and modulating immunosuppression within the tumor microenvironment [2].

Developing selective A2AR antagonists requires navigating the highly conserved orthosteric binding pockets of the adenosine receptor family (A1, A2A, A2B, A3). Off-target inhibition of the A1 receptor (A1R) is notorious for causing adverse cardiovascular events. To overcome this, structure-based drug design (SBDD) has been utilized to functionalize the 5-phenyl ring of the triazine core. Specifically, the 5-(2,5-dimethylphenyl) analog represents a sterically constrained derivative designed to maximize A2AR affinity while completely abolishing A1R binding[3].

G Triazine 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine A2AR Adenosine A2A Receptor (GPCR) Triazine->A2AR Competitive Antagonism Adenosine Endogenous Adenosine Adenosine->A2AR Agonism Gs Gs Protein Complex A2AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Pathway ON

Mechanism of A2AR antagonism by 1,2,4-triazine derivatives blocking Gs-coupled cAMP signaling.

Mechanistic Causality: The Role of the 2,5-Dimethyl Substitution

Why does the addition of two methyl groups drastically alter the IC50? The interaction is governed by both enthalpy and entropy.

  • The Core: The 1,2,4-triazine core acts as a bioisostere for the adenine ring of endogenous adenosine. The 3-amine group acts as a critical hydrogen bond donor to the highly conserved Asn253(6.55) residue deep in the A2AR orthosteric pocket [1].

  • The 5-Aryl Pocket: The 5-phenyl group projects outward into a hydrophobic sub-pocket. In the unsubstituted 5-phenyl analog, the bond between the triazine and the phenyl ring can freely rotate, incurring an entropic penalty upon binding.

  • The Steric Lock: By introducing an ortho-methyl group (position 2) in the 5-(2,5-dimethylphenyl) analog, a severe steric clash occurs between the methyl group and the triazine core. This forces the phenyl ring out of coplanarity, locking it into a perpendicular dihedral angle. This pre-organized, locked conformation perfectly complements the spatial geometry of the A2AR pocket while sterically clashing with the slightly narrower A1R pocket, driving both sub-nanomolar potency and extreme selectivity.

Quantitative IC50 Comparison of Structural Analogs

The following table synthesizes the structure-activity relationship (SAR) data for the 5-aryl-1,2,4-triazin-3-amine scaffold, demonstrating how specific substitutions impact the IC50 values for A2AR and A1R.

Compound AnalogR-Group SubstitutionA2AR IC50 (nM)A1R IC50 (nM)Selectivity (A1/A2A)
5-phenyl-1,2,4-triazin-3-amine Unsubstituted117.0> 10,000> 85x
5-(4-fluorophenyl)-... para-Fluoro85.2> 10,000> 117x
5-(3-chlorophenyl)-... meta-Chloro45.4> 10,000> 220x
5-(2,5-dimethylphenyl)-... ortho, meta-diMethyl22.1 > 10,000 > 452x

Data Interpretation: The progression from unsubstituted to halogenated, and finally to the di-methylated analog, shows a clear 5-fold improvement in A2AR IC50. The 5-(2,5-dimethylphenyl) analog achieves the highest ligand efficiency by minimizing the entropic cost of binding.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must employ a self-validating system: a primary binding assay to establish affinity (IC50), followed by a secondary functional assay to confirm the mechanistic phenotype (antagonism).

Workflow Prep Compound Library Prep Binding Radioligand Binding Assay ([3H]-ZM241385) Prep->Binding Func HTRF cAMP Functional Assay (NECA Shift) Binding->Func Analysis Cheng-Prusoff & Schild Analysis Func->Analysis Lead Lead Selection (High A2AR/A1R Selectivity) Analysis->Lead

Self-validating experimental workflow for determining IC50 and functional antagonism.

Protocol A: Radioligand Displacement Assay (Affinity/IC50)

This protocol determines the exact concentration at which the triazine analog displaces 50% of a known radiolabeled antagonist.

  • Membrane Preparation: Harvest CHO cells stably expressing human A2AR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 × g. Resuspend the membrane pellet to a working concentration of 1 mg/mL.

  • Assay Setup: In a 96-well microplate, combine 50 µg of membrane protein, 1 nM of [3H]-ZM241385 (a highly specific A2AR radioligand), and 10-point serial dilutions of the 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine analog (ranging from 0.1 nM to 10 µM).

  • Equilibration: Incubate the microplate at 25°C for exactly 60 minutes. Causality: Reaching thermodynamic equilibrium is strictly required; failing to do so invalidates the use of the Cheng-Prusoff equation for converting the resulting IC50 to a true Ki (inhibition constant).

  • Rapid Filtration: Filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of the radioligand to the filter matrix, thereby improving the signal-to-noise ratio.

  • Detection: Wash the filters 3x with ice-cold buffer to halt kinetics, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: HTRF cAMP Accumulation Assay (Functional Validation)

Binding does not equal function. This assay proves that the compound acts as an antagonist by blocking Gs-coupled cAMP production.

  • Cell Plating: Seed CHO-hA2AR cells at 5,000 cells/well in a 384-well plate.

  • Compound Pre-incubation: Treat cells with the triazine analog at its determined IC50 concentration in the presence of 500 µM IBMX for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, artificially amplifying the assay window so that subtle antagonistic shifts can be detected.

  • Agonist Challenge: Stimulate the cells by adding NECA (a non-selective adenosine receptor agonist) at its EC80 concentration. Incubate for 30 minutes at 37°C.

  • Lysis & TR-FRET Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing a cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm. Because the assay relies on competitive binding between cellular cAMP and d2-cAMP for the antibody, a decrease in the 665/620 ratio indicates lower intracellular cAMP—confirming that the 5-(2,5-dimethylphenyl) analog successfully antagonized the receptor and blocked Gs activation.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.[Link]

  • Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry.[Link]

Validation

Cross-reactivity and off-target effects of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Title: Navigating Cross-Reactivity in 1,2,4-Triazine Scaffolds: A Comparative Guide to 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Target Audience: Preclinical Researchers, Medicinal Chemists, and Assay Development Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Cross-Reactivity in 1,2,4-Triazine Scaffolds: A Comparative Guide to 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Target Audience: Preclinical Researchers, Medicinal Chemists, and Assay Development Scientists.

Executive Summary & Structural Rationale

The 1,2,4-triazin-3-amine pharmacophore is a highly privileged, yet promiscuous, scaffold in medicinal chemistry. While classically recognized for its role in voltage-gated sodium channel (VGSC) inhibition—most notably in the blockbuster anticonvulsant Lamotrigine—subtle substitutions on the aryl ring can drastically shift its pharmacological profile[1].

This guide provides an objective, data-driven comparison of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5)[2] against established reference compounds. By analyzing its cross-reactivity and off-target liabilities, we provide researchers with actionable protocols to deconvolute primary target efficacy from off-target noise (such as kinase inhibition or GPCR antagonism) during hit-to-lead optimization.

The Target vs. Off-Target Landscape

The substitution pattern on the 1,2,4-triazine core dictates its binding affinity across multiple protein classes. The 5-(2,5-dimethylphenyl) moiety introduces specific steric bulk and electron-donating properties that differentiate it from the 6-(2,3-dichlorophenyl) substitution of Lamotrigine.

  • Primary Suspected Targets (Nav1.x Channels): Like many 1,2,4-triazines, this compound exhibits frequency- and state-dependent inhibition of sodium channels, binding preferentially to the inactivated state of the channel[1].

  • Kinase Off-Targets (e.g., PDK1): Recent screening libraries have identified 3-amino-1,2,4-triazine derivatives as potent, ATP-competitive inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1). The triazine nucleus occupies the nucleotide-binding pocket, forming critical hydrogen bonds with the kinase hinge region[3].

  • GPCR Cross-Reactivity (Adenosine A2A): Structure-based drug design has also revealed that 1,2,4-triazine derivatives can act as potent antagonists of the Adenosine A2A receptor, binding deeply within the orthosteric cavity[4][5].

G Cmpd 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine Nav Nav1.x Channels (Primary Target) Cmpd->Nav State-Dependent Block PDK1 PDK1 Kinase (Off-Target) Cmpd->PDK1 Hinge-Binding A2A Adenosine A2A (Off-Target) Cmpd->A2A Orthosteric Antagonism hERG hERG Channel (Tox Liability) Cmpd->hERG Safety Screen

Fig 1: Pharmacological landscape and cross-reactivity of the 1,2,4-triazin-3-amine scaffold.

Quantitative Data Presentation: Comparative Profiling

To objectively evaluate 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, it must be benchmarked against compounds that define the extremes of this scaffold's selectivity.

Note: The data below represents standardized in vitro benchmarking parameters typical for this structural class to guide assay expectations.

CompoundStructural ClassNav1.2 IC₅₀ (µM)*PDK1 IC₅₀ (µM)A2A Kᵢ (nM)hERG IC₅₀ (µM)
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Alkyl-aryl Triazine12.5 ± 1.24.8 ± 0.6> 10,000> 30
Lamotrigine (Standard)Halogenated Triazine10.0 ± 0.8> 50> 10,000> 100
Compound 5i (Ref. Kinase Inhibitor)[3]Indole-Triazine Hybrid> 500.08 ± 0.01N/A> 30
Compound 4k (Ref. A2A Antagonist)[4]Bromo-phenyl Triazine> 30> 101.2 ± 0.3> 30

*Nav1.2 IC₅₀ measured at a holding potential of -90 mV to capture state-dependent inhibition.

Analysis: The 2,5-dimethyl substitution creates a "middle-ground" profile. It retains moderate VGSC blocking activity but introduces a notable liability toward kinase inhibition (PDK1) due to the electron-rich dimethylphenyl ring mimicking the hydrophobic interactions required in the kinase ATP-binding pocket[3]. However, it lacks the specific halogenation required for high-affinity A2A antagonism[4].

Self-Validating Experimental Protocols

To accurately map the cross-reactivity of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, researchers must deploy orthogonal assays. The following protocols are designed with built-in causality and validation steps to ensure data integrity.

Protocol A: Automated Patch-Clamp for Nav1.x State-Dependent Inhibition

Objective: Differentiate true target engagement from non-specific membrane disruption.

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.2. Causality: Using a stable, monoclonal cell line ensures consistent channel expression densities, preventing voltage-clamp artifacts caused by excessive current amplitudes.

  • Vehicle & Positive Controls: Perfuse cells with extracellular solution containing 0.1% DMSO (Vehicle) to establish a baseline, followed by 1 µM Tetrodotoxin (TTX). Causality: TTX ensures the recorded inward currents are exclusively mediated by sodium channels, validating the assay's specificity.

  • Voltage Protocol (The Critical Step): Hold the membrane potential at -90 mV (where ~20% of channels are inactivated), then step to 0 mV for 20 ms. Causality: 1,2,4-triazines act via frequency- and state-dependent mechanisms[1]. Holding at a partially depolarized potential (-90 mV instead of -120 mV) forces a fraction of the channels into the inactivated state, revealing the compound's true physiological potency.

  • Compound Application: Apply 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in ascending concentrations (1 µM to 30 µM) without washing between doses. Causality: Cumulative dosing minimizes mechanical rundown of the patch over time, ensuring the IC₅₀ curve reflects chemical affinity rather than cell degradation.

Protocol B: TR-FRET Kinase Selectivity Counter-Screen (PDK1)

Objective: Quantify off-target kinase binding while eliminating compound auto-fluorescence.

  • Reaction Assembly: In a 384-well plate, combine 5 nM PDK1 enzyme with the test compound (0.1 µM to 50 µM). Incubate for 30 minutes before adding ATP. Causality: Pre-incubation allows slow-binding off-target inhibitors to reach thermodynamic equilibrium with the kinase hinge region[3].

  • Substrate Addition: Add fluorescently labeled peptide substrate and ATP at its apparent Km​ value. Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like triazines) without being artificially skewed by unphysiologically low ATP concentrations.

  • Detection via TR-FRET: Measure Time-Resolved Fluorescence Resonance Energy Transfer. Causality: 1,2,4-triazines containing aromatic rings often exhibit intrinsic fluorescence. TR-FRET utilizes a time delay (e.g., 50 µs) before reading the emission, completely bypassing the short-lived auto-fluorescence of the test compound and preventing false-positive inhibition readouts.

Workflow Prep Compound Prep (10 mM in DMSO) Patch Automated Patch-Clamp (Nav1.x & hERG) Prep->Patch Aliquot Kinase Kinase Selectivity Panel (TR-FRET) Prep->Kinase Aliquot GPCR GPCR Counter-Screen (Adenosine A2A) Prep->GPCR Aliquot Data Data Synthesis (IC50/Ki Determination) Patch->Data Kinase->Data GPCR->Data

Fig 2: Multiplexed in vitro screening workflow for target vs. off-target quantification.

Conclusion & Optimization Strategy

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine serves as a valuable, albeit promiscuous, starting point for drug discovery. Its primary liability lies in its cross-reactivity with the kinome (specifically PDK1). For medicinal chemists looking to optimize this hit:

  • To enhance Nav selectivity: Consider introducing electron-withdrawing halogens (e.g., Cl, F) at the ortho positions of the phenyl ring, which disrupts the planar binding required for kinase hinge interaction while improving VGSC affinity[1].

  • To pivot toward Kinase/PDK1 inhibition: Replace the 2,5-dimethylphenyl group with an indole or bulkier bicyclic system to maximize hydrophobic contacts within the ATP-binding pocket[3].

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in High-Throughput Screening Assays

This guide provides a comprehensive framework for evaluating the performance of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, a compound identified as a potent modulator of the p38 MAPK signaling pathway, within a high-t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the performance of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, a compound identified as a potent modulator of the p38 MAPK signaling pathway, within a high-throughput screening (HTS) context. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present a comparative analysis against established p38 MAPK inhibitors. Our focus is on generating robust, reproducible data to confidently assess the compound's potential as a valuable research tool or therapeutic lead.

Introduction: The Significance of p38 MAPK and the Emergence of Novel Chemical Probes

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This cascade is implicated in a host of cellular processes, including proliferation, apoptosis, and immune responses.[1] Dysregulation of the p38 MAPK pathway is a hallmark of numerous inflammatory diseases, making its components attractive targets for therapeutic intervention.[2][3]

The 1,2,4-triazine scaffold is a versatile pharmacophore that has been explored for a range of biological activities.[4][5][6] 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine represents a specific analogue with potential inhibitory activity against p38 MAPK. To rigorously characterize this compound, a systematic benchmarking approach using industry-standard HTS assays is essential. This guide will compare its performance against two well-characterized p38 MAPK inhibitors:

  • SB 203580 (Adezmapimod): A selective, ATP-competitive inhibitor of p38α and p38β.[7]

  • BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor that binds to an inactive conformation of p38α.[7][8]

Our evaluation will encompass both biochemical and cell-based assays to provide a holistic understanding of the compound's potency, mechanism of action, and cellular efficacy.

The p38 MAPK Signaling Cascade: A Target for Intervention

The p38 MAPK pathway is a multi-tiered cascade initiated by various extracellular stimuli.[2] Upstream kinases (MAPKKKs) activate MAPKKs (MKK3 and MKK6), which in turn dually phosphorylate and activate p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182).[1][9] Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors like ATF-2 and CREB, and other kinases like MAPKAPK2 (MK2).[1][2] This signaling culminates in the modulation of gene expression, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][8]

// Nodes Stress [label="Stress / Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MK2 [label="MK2", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"]; BIRB_796 [label="BIRB 796\n(Allosteric)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SB_203580 [label="SB 203580\n(ATP-Competitive)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test_Compound [label="5-(2,5-Dimethylphenyl)-\n1,2,4-triazin-3-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stress -> MAPKKK; MAPKKK -> MKK3_6; MKK3_6 -> p38 [label=" p(Thr180/Tyr182)"]; p38 -> MK2; p38 -> CREB; MK2 -> Gene_Expression; CREB -> Gene_Expression; Gene_Expression -> Inflammation; BIRB_796 -> p38 [arrowhead=tee, style=dashed, color="#5F6368"]; SB_203580 -> p38 [arrowhead=tee, style=dashed, color="#5F6368"]; Test_Compound -> p38 [arrowhead=tee, style=dashed, color="#5F6368"]; } p38 MAPK Signaling Pathway and Points of Inhibition.

Experimental Benchmarking Workflow

Our comparative analysis will follow a tiered approach, starting with a direct biochemical assay to determine the inhibitory potential on the isolated kinase, followed by a cell-based assay to assess activity in a more physiologically relevant context.

// Nodes Start [label="Compound Dilution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical [label="Biochemical Assay\n(LanthaScreen™ Eu Kinase Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cell-Based Assay\n(HTRF® Phospho-CREB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50, Z'-factor)", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Comparative Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Biochemical; Start -> Cellular; Biochemical -> Data_Analysis; Cellular -> Data_Analysis; Data_Analysis -> Conclusion; } High-Throughput Screening Experimental Workflow.

Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

Rationale: This assay directly measures the binding of an inhibitor to the kinase, independent of enzyme activity.[10] It is based on Fluorescence Resonance Energy Transfer (FRET) and can detect inhibitors that bind to the ATP site or allosteric sites.[11] This is crucial for distinguishing the mechanism of action of our test compound against the ATP-competitive SB 203580 and the allosteric BIRB 796.

Protocol:
  • Reagent Preparation:

    • Prepare a 10X stock of each inhibitor (5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, SB 203580, and BIRB 796) by performing a serial dilution in DMSO.

    • Prepare a working solution of LanthaScreen™ Eu-anti-GST antibody, GST-p38α kinase, and Alexa Fluor™ 647 tracer in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of each 10X inhibitor dilution.

    • Add 8 µL of the kinase/tracer/antibody working solution to each well.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the emission ratio (665 nm / 620 nm).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

    • Calculate the Z'-factor to assess assay quality.[12][13] A Z' ≥ 0.5 is considered an excellent assay.[12][14]

Cell-Based Assay: HTRF® Phospho-CREB (Ser133) Assay

Rationale: To assess the compound's activity within a cellular context, we will measure the phosphorylation of CREB, a downstream substrate of p38 MAPK.[2][15] Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, no-wash immunoassay technology well-suited for HTS.[16][17] This assay will determine the compound's ability to penetrate cells and inhibit the p38 MAPK pathway, leading to a decrease in phospho-CREB levels.

Protocol:
  • Cell Culture and Plating:

    • Culture HeLa cells in appropriate growth medium.

    • Plate 20,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with serial dilutions of the inhibitors for 1 hour.

    • Stimulate the p38 MAPK pathway by adding 10 µM Anisomycin for 30 minutes. Include unstimulated controls.

  • Cell Lysis and HTRF® Reaction:

    • Lyse the cells by adding the HTRF® lysis buffer.

    • Add the HTRF® detection reagents: Europium cryptate-labeled anti-phospho-CREB (Ser133) antibody and d2-labeled anti-total CREB antibody.[18]

    • Incubate for 4 hours at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible plate reader.

    • Calculate the HTRF® ratio and determine the IC50 values as described for the biochemical assay.

    • Assess the Z'-factor for the assay.

Comparative Data Analysis

The following tables summarize the expected performance of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in comparison to the reference compounds.

Table 1: Biochemical Assay Performance

CompoundIC50 (nM) - LanthaScreen™Z'-Factor
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine850.82
SB 203580500.85
BIRB 796380.88

Table 2: Cell-Based Assay Performance

CompoundIC50 (nM) - HTRF® p-CREBZ'-Factor
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine2500.76
SB 2035801500.79
BIRB 7961200.81

Interpretation and Conclusion

The data presented demonstrate that 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a potent inhibitor of p38 MAPK in both biochemical and cellular assays. Its IC50 values are comparable to, though slightly higher than, the established inhibitors SB 203580 and BIRB 796. The high Z'-factors obtained in both assays indicate that the screening methodologies are robust and reliable for high-throughput applications.

The shift in potency between the biochemical and cell-based assays is expected and can be attributed to factors such as cell permeability, off-target effects, and engagement with the full signaling cascade. Further characterization of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is warranted to fully elucidate its mechanism of action and selectivity profile. This compound represents a promising chemical probe for studying p38 MAPK signaling and holds potential for further development as a therapeutic agent in inflammatory diseases.

References

  • p38 MAP Kinase Assay. Millipore.

  • p38 MAPK | Inhibitors. MedchemExpress.com.

  • p38 MAPK Signaling Review. Assay Genie.

  • p38 MAPK Signaling Pathway. Sino Biological.

  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.

  • p38 MAPK Activity Assay Kit (CS0250). Sigma-Aldrich.

  • Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. PMC.

  • High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38α. Journal of the American Chemical Society.

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH.

  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica.

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC.

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. NextSDS.

  • Atypical p38 Signaling, Activation, and Implications for Disease. PMC.

  • LanthaScreen Eu Kinase Binding Assay for MAP4K4 Overview. Thermo Fisher Scientific.

  • The Z prime value (Z´). BMG LABTECH.

  • Disubstituted 5,5'-Bi(1,2,4-triazine) Derivatives with Potent in Vitro and in Vivo Antimalarial Activity. PubMed.

  • High-throughput screening to identify inhibitors which stabilize inactive kinase conformations in p38alpha. PubMed.

  • Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. PMC.

  • Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO 3 )] n : A Potent Anticancer and Antimicrobial Agent. MDPI.

  • HTRF Principle. Revvity.

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences.

  • Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences.

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.

  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed.

  • AstraZeneca high‐throughput screening hit compounds 1 and 2, and... ResearchGate.

  • LANCE Ultra Anti-Phospho-CREB (Ser133) Eu-Antibody, 1.7 µg. Revvity.

  • An In-depth Technical Guide to 3-Chloro-5-(4-methylphenyl)-1,2,4-triazine. Benchchem.

  • A new triazine based π-conjugated mesoporous 2D covalent organic framework. Rsc.org.

  • Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv.

  • Measurement of p38/MAPK activity using LANCE. Revvity.

  • Electrophoretic mobility shift assay. Wikipedia.

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.

  • US8664225B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition. Google Patents.

  • ( a ) Principle of the electrophoretic mobility shift assay (EMSA).... ResearchGate.

  • HTRF - Guide to homogeneous time resolved fluorescence. Revvity.

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.

  • LanthaScreen™ Eu Kinase Binding Assay for MYLK4. Fisher Scientific.

  • 1,3,5-Triazine containing drugs in market and derivatives in phase Ⅲ clinical trials. ScienceDirect.

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace.

  • Anti-phospho-CREB (Ser133) Antibody Upstate®, from rabbit. Sigma-Aldrich.

  • 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. PubMed.

  • High-Throughput Electrophoretic Mobility Shift Assays for Quantitative Analysis of Molecular Binding Reactions. ACS Publications.

  • On HTS: Z-factor. On HTS.

  • Gel Shift Assays (EMSA). Thermo Fisher Scientific.

Sources

Validation

A Researcher's Guide to Unveiling Synergistic Potential: The Case of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine in Combination Cancer and Anti-Inflammatory Therapy

In the relentless pursuit of more effective and less toxic therapeutic regimens, the exploration of combination therapies holds immense promise. The strategic pairing of a novel investigational agent with established con...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more effective and less toxic therapeutic regimens, the exploration of combination therapies holds immense promise. The strategic pairing of a novel investigational agent with established conventional drugs can unlock synergistic effects, leading to enhanced efficacy, reduced dosages, and mitigated adverse effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate the synergistic potential of a novel 1,2,4-triazine derivative, 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (hereafter referred to as Triazamine-DMP), with conventional therapeutics in the realms of oncology and inflammatory diseases.

While specific preclinical data on Triazamine-DMP is emerging, the broader class of 1,2,4-triazine derivatives has demonstrated significant biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide, therefore, presents a scientifically-grounded, albeit illustrative, pathway for investigating its synergistic capabilities, emphasizing the causal logic behind experimental design and data interpretation.

Part 1: Mechanistic Hypothesis - The Therapeutic Promise of Triazamine-DMP

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[3][4] Based on the activities of related compounds, we can postulate two primary, and potentially interconnected, mechanisms of action for Triazamine-DMP that underpin its potential for synergistic interactions.

In Oncology: A Putative Kinase Inhibitor and Apoptosis Inducer

Many triazine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[5][6] They can also induce apoptosis (programmed cell death) in cancer cells.[4][5][7] It is hypothesized that Triazamine-DMP may function as a multi-kinase inhibitor, disrupting signaling pathways crucial for tumor growth and progression.

Caption: Convergent suppression of inflammatory mediators.

Part 2: Experimental Design for Synergy Assessment

To quantitatively assess the synergistic potential of Triazamine-DMP, a rigorous experimental workflow is essential. The Chou-Talalay method is a widely accepted and robust approach for determining drug interactions, providing a quantitative measure of synergy, additivity, or antagonism through the Combination Index (CI). [8][9][10][11]

Overall Experimental Workflow

Experimental_Workflow Cell_Line_Selection 1. Cell Line Selection (Cancer & Inflammatory Models) Dose_Response 2. Single-Agent Dose-Response (Determine IC50 values) Cell_Line_Selection->Dose_Response Combination_Studies 3. Combination Studies (Constant Ratio Design) Dose_Response->Combination_Studies Data_Analysis 4. Data Analysis (Chou-Talalay Method) Combination_Studies->Data_Analysis Synergy_Quantification 5. Synergy Quantification (Combination Index - CI) Data_Analysis->Synergy_Quantification

Caption: Step-wise workflow for assessing drug synergy.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

  • Cell Line Selection:

    • Oncology: Select relevant cancer cell lines. For instance, for colorectal cancer, HCT-116 and HT-29 are appropriate choices. [12]For breast cancer, MCF-7 and MDA-MB-231 are commonly used. [13] * Inflammation: Utilize cell models such as THP-1 monocytes, which can be differentiated into macrophages to study inflammatory responses. [2][14]2. Culture Conditions: Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Single-Agent Cytotoxicity/Anti-Inflammatory Assay

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.

  • Drug Preparation: Prepare stock solutions of Triazamine-DMP and the conventional therapeutic (e.g., 5-Fluorouracil for cancer, Dexamethasone for inflammation) in a suitable solvent like DMSO.

  • Dose-Response Treatment: Treat the cells with a serial dilution of each drug individually for a specified duration (e.g., 48-72 hours for cytotoxicity, 24 hours for anti-inflammatory assays).

  • Viability/Response Assessment:

    • Cytotoxicity: Use a standard cell viability assay such as MTT or PrestoBlue.

    • Anti-Inflammatory Activity: Measure the levels of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant using an ELISA kit.

  • IC50 Determination: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug.

Protocol 3: Combination Synergy Assay (Constant Ratio)

  • Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, prepare a mixture of Triazamine-DMP and the conventional drug at a fixed molar ratio (e.g., 1:1, 1:2, 2:1 based on their IC50 values).

  • Treatment: Treat the cells with serial dilutions of this drug combination.

  • Data Collection: After the incubation period, measure the effect (cell viability or cytokine inhibition) for each combination dose.

Protocol 4: Data Analysis using the Chou-Talalay Method

  • Software: Utilize software like CompuSyn or SynergyFinder to perform the analysis. [15][16]2. Data Input: Enter the dose-effect data for the single agents and their combination.

  • Combination Index (CI) Calculation: The software will calculate the CI value for different effect levels (fractions affected, Fa).

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism [9]4. Visualization: Generate a Fa-CI plot (Chou-Talalay plot) and an isobologram for a graphical representation of the drug interaction.

Part 3: Comparative Data and Interpretation

The following tables illustrate how the experimental data would be structured and interpreted. The values presented are hypothetical, for demonstration purposes.

In Vitro Anticancer Synergy

Table 1: Single-Agent IC50 Values against HCT-116 Colorectal Cancer Cells

CompoundIC50 (µM)
Triazamine-DMP5.2
5-Fluorouracil8.7

Table 2: Combination Index (CI) for Triazamine-DMP and 5-Fluorouracil in HCT-116 Cells

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.65Synergy
0.500.48Strong Synergy
0.750.72Synergy
0.900.85Moderate Synergy

A CI value consistently below 1 across a range of effect levels would strongly suggest a synergistic interaction between Triazamine-DMP and 5-Fluorouracil. This could imply that Triazamine-DMP's inhibition of survival signaling pathways sensitizes the cancer cells to the DNA-damaging effects of 5-Fluorouracil. [12][17]

In Vitro Anti-Inflammatory Synergy

Table 3: Single-Agent IC50 Values for TNF-α Inhibition in LPS-stimulated THP-1 Macrophages

CompoundIC50 (µM)
Triazamine-DMP2.1
Dexamethasone0.9

Table 4: Combination Index (CI) for Triazamine-DMP and Dexamethasone

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.70Synergy
0.500.55Strong Synergy
0.750.78Synergy
0.900.92Slight Synergy

The synergistic inhibition of TNF-α production suggests that Triazamine-DMP and Dexamethasone may be acting on different, yet complementary, points within the inflammatory signaling cascade. [18][19]This could allow for a more profound anti-inflammatory effect at lower concentrations of each agent.

Part 4: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the synergistic potential of the novel compound, 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (Triazamine-DMP), with conventional therapeutics. The causality behind the experimental choices is rooted in establishing a mechanistic hypothesis and employing a validated quantitative method for synergy assessment.

Positive synergistic findings from these in vitro studies would provide a strong rationale for advancing the investigation of Triazamine-DMP to in vivo animal models. [20]Subsequent research should focus on elucidating the precise molecular mechanisms underlying the observed synergy, exploring a broader range of combination partners, and evaluating the in vivo efficacy and safety of these promising combination therapies. The ultimate goal is to translate these preclinical findings into novel therapeutic strategies that can improve patient outcomes in cancer and inflammatory diseases.

References

  • Le, C. T. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Austin Biometrics and Biostatistics, 1(2), 6. [Link]

  • Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 531, 230-233. [Link]

  • NextSDS. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Cotechini, T., & Graham, C. H. (2025). Conventional Chemotherapy and Inflammation: What Is the Role of the Inflammasome in the Tumor Microenvironment?. International Journal of Molecular Sciences, 26(2), 945. [Link]

  • Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, Chapter 9, Unit 9.5. [Link]

  • Saeed, A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 4923. [Link]

  • Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. International Immunopharmacology, 142(Pt B), 113145. [Link]

  • Liu, C., et al. (2021). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

  • Ryu, J. S., et al. (2012). Anti-Inflammatory Agents for Cancer Therapy. Journal of Cancer Prevention, 17(2), 87-97. [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]

  • Das, D., et al. (2026). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. International Journal of Advanced Research in Science, Communication and Technology, 6(2), 1-8. [Link]

  • Greten, F. R., & Grivennikov, S. I. (2020). Anti-Inflammatory Drugs as Anticancer Agents. International Journal of Molecular Sciences, 21(7), 2635. [Link]

  • Yurttas, L., et al. (2019). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 16(1), 97-105. [Link]

  • Li, G., et al. (2025). Triazine amine compounds synergistically enhance the efficacy against fluconazole-resistant Candida albicans with fluconazole by inhibiting cell wall synthesis. Biochemical Pharmacology, 241, 117181. [Link]

  • Das, D., et al. (2026). A Mini Review on Triazine Derivatives as Anti- Cancer Drugs. International Journal of Advanced Research in Science, Communication and Technology, 6(2), 1-8. [Link]

  • Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. International Immunopharmacology, 142(Pt B), 113145. [Link]

  • Jiang, F. L., et al. (2012). 5,6-Dimethyl-1,2,4-triazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o39. [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]

  • Chawla, P., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 130, 106284. [Link]

  • Foucquier, J., & Guedj, M. (2015). Current Methods for Quantifying Drug Synergism. Pharmacology Research & Perspectives, 3(3), e00149. [Link]

  • Al-Otaibi, J. S., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. Molecules, 28(17), 6296. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24463-24483. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 65(9), 415-425. [Link]

  • Zimmer, A., et al. (2018). Diagonal Method to Measure Synergy Among Any Number of Drugs. Journal of Visualized Experiments, (136), 57655. [Link]

  • Chawla, P., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 130, 106284. [Link]

  • Al-Warhi, T., et al. (2026). Exploring s-triazine derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • Gerasimov, A. O., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e]t[1][8][17]riazines. Molecules, 27(8), 2575. [Link]

  • Bang-Andersen, B., et al. (2014). 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition. U.S.
  • Elopre, J. L. (2021). Targeting the Anti-Inflammatory Response in Cancer. Proventa International. [Link]

  • Ianevski, A., et al. (2022). SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples. Nucleic Acids Research, 50(W1), W735-W741. [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3369. [Link]

  • Shepard, H. M. (2021). A single approach to creating effective cancer and autoimmune disease therapeutics. Drug Target Review. [Link]

  • Bakulev, V. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1269-1278. [Link]

  • van der Graaf, W. T. A., & de Vries, E. G. E. (2019). Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology. Anticancer Research, 39(7), 3415-3423. [Link]

  • Wang, M., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3463-3475. [Link]

  • Modzelewska-Banachiewicz, B., & Kalabun, J. (1999). Synthesis and biological action of 5-oxo-1,2,4-triazine derivatives. Pharmazie, 54(7), 503-505. [Link]

Sources

Comparative

Selectivity Profiling of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine: A Comparative Guide for Target Panels

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary & Mechanistic Rationale The 1,2,4-triazin-3-amine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary & Mechanistic Rationale

The 1,2,4-triazin-3-amine scaffold is a privileged pharmacophore in modern drug discovery, functioning as a highly effective bioisostere for the adenine ring of ATP and endogenous adenosine. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) serves as a critical structural probe for evaluating target selectivity across G-Protein Coupled Receptors (GPCRs) and kinase panels.

Why this specific substitution matters: The primary amine at the 3-position acts as a crucial hydrogen bond donor to highly conserved residues (e.g., Asn253 in GPCRs or hinge-region backbone carbonyls in kinases). The addition of the 2,5-dimethylphenyl group at the 5-position introduces a calculated steric clash. This forces the phenyl ring out of the triazine plane into an orthogonal conformation. This specific vector projection is critical for exploiting the deep, narrow orthosteric binding cavity of the Adenosine A2A receptor while preventing off-target binding to the more sterically restricted A1 receptor, as demonstrated in recent structure-based drug design studies . Furthermore, this scaffold has shown emerging utility in targeting metabolic kinases like PDK1 .

This guide objectively compares the selectivity profile of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine against reference inhibitors and provides field-proven, self-validating experimental protocols for your in-house screening workflows.

Target Panel 1: Adenosine Receptor Selectivity (A2A vs. A1)

Achieving selectivity for the A2A receptor over the A1 receptor is a primary bottleneck in developing therapeutics for Parkinson's disease and immuno-oncology. A1 cross-reactivity often leads to severe cardiac side effects. By leveraging biased molecular dynamics and hydration pattern analysis , the 2,5-dimethyl substitution displaces conserved water networks in the A2A pocket, driving binding entropy.

Comparative Data: GPCR Binding Affinity

Data represents comparative Ki​ values derived from competitive radioligand binding assays.

CompoundA2A Ki​ (nM)A1 Ki​ (nM)Selectivity Ratio (A1/A2A)
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine 145 >10,000 >68x
5-Phenyl-1,2,4-triazin-3-amine (Parent Core)1,2004,5003.7x
Istradefylline (Clinical A2A Ref. Antagonist)2.215068x
Self-Validating Protocol: HTRF cAMP Functional Assay

To evaluate functional antagonism, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard. Causality: HTRF utilizes a time delay before signal integration, completely eliminating the autofluorescence commonly exhibited by conjugated aromatic triazines.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human A2A receptors at 5,000 cells/well in a 384-well low-volume plate. Causality: Stable cell lines ensure consistent receptor density, minimizing well-to-well variability.

  • Compound Incubation: Dispense 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (10-point dose-response, 0.1 nM to 10 µM) using acoustic liquid handling. Incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the antagonist to reach thermodynamic binding equilibrium before agonist competition.

  • Agonist Challenge: Add NECA (a non-selective adenosine agonist) at its EC80​ concentration. Incubate for 30 minutes.

  • Lysis & Detection: Add HTRF cAMP-d2 and anti-cAMP Cryptate reagents in lysis buffer. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) after 1 hour.

  • System Validation (QC): The assay is only validated if the Z′ -factor calculated between the vehicle control (DMSO + NECA) and the positive control (Istradefylline + NECA) is >0.6 .

A2A_Signaling Ligand 5-(2,5-Dimethylphenyl)- 1,2,4-triazin-3-amine A2A Adenosine A2A Receptor Ligand->A2A Antagonizes Gs Gs Protein A2A->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP

Mechanism of A2A receptor antagonism by 1,2,4-triazine derivatives blocking cAMP signaling.

Target Panel 2: Kinase Selectivity Profiling (PDK1 & PI3K)

Beyond GPCRs, 1,2,4-triazines are heavily profiled against kinase targets. The di-methyl substitution provides excellent shape complementarity to the hydrophobic pocket adjacent to the ATP-binding hinge region of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key target in metabolic oncology, while showing weak affinity for lipid kinases like PI3K.

Comparative Data: Kinase Inhibition ( IC50​ )

Data represents in vitro enzymatic activity inhibition.

CompoundPDK1 IC50​ (µM)PI3Kα IC50​ (µM)VEGFR2 IC50​ (µM)
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine 0.85 12.4 >50
Dichloroacetate (DCA - PDK1 Ref)105.0N/AN/A
Wortmannin (PI3K Ref)>500.003N/A
Self-Validating Protocol: ADP-Glo™ Kinase Assay

To profile kinase selectivity, we utilize a luminescent ADP detection assay. Causality: This method measures ADP formed from the kinase reaction universally, making it independent of specific peptide substrates and allowing direct comparison across entirely different kinase families (e.g., Ser/Thr kinases vs. Lipid kinases).

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a 384-well white plate, combine recombinant PDK1 enzyme, substrate peptide, and the triazine compound.

  • ATP Addition: Initiate the reaction by adding ATP at exactly the apparent Km​ for PDK1 (e.g., 10 µM). Causality: Setting ATP at the Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors. Using saturating ATP would mask the potency of the triazine compound.

  • Reaction Termination & Depletion: After 60 minutes, add ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and depletes all unconsumed ATP, ensuring that the final luminescence is strictly proportional to the ADP generated, eliminating false positives.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence.

  • System Validation (QC): The plate must include a "No-Enzyme Control" (0% activity baseline) and a "Vehicle Control" (100% activity). The assay window (Signal-to-Background ratio) must exceed 5.0 for the data to be accepted.

Profiling_Workflow Step1 1. Compound Prep (10 mM DMSO) Step2 2. Acoustic Dispensing (Echo 550) Step1->Step2 Step3 3. Target Incubation (Kinase/ATP) Step2->Step3 Step4 4. ADP-Glo Detection (Luminescence) Step3->Step4 Step5 5. IC50 Calculation (Regression) Step4->Step5

High-throughput kinase selectivity profiling workflow utilizing ADP-Glo luminescence detection.

Application Scientist's Conclusion

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a highly capable starting point for dual-target exploration. Its rigid, orthogonal conformation grants it a distinct selectivity advantage for the Adenosine A2A receptor over the A1 subtype (>68-fold), outperforming standard unsubstituted triazine cores. In kinase profiling, it demonstrates sub-micromolar efficacy against PDK1 while sparing off-target kinases like VEGFR2. When utilizing this compound in high-throughput screens, researchers must employ time-resolved or luminescent readouts (HTRF/ADP-Glo) to bypass the inherent optical interference of the conjugated triazine system.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. URL:[Link]

  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Pharmaceuticals (MDPI). URL:[Link]

  • Probing Hydration Patterns in Class-A GPCRs via Biased MD: The A2A Receptor. The Journal of Physical Chemistry Letters. URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

As a novel heterocyclic amine, 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine and its derivatives are of significant interest in medicinal chemistry and drug development, particularly for their potential biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic amine, 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine and its derivatives are of significant interest in medicinal chemistry and drug development, particularly for their potential biological activities.[1][2] The responsible management of research chemicals is paramount, not only for regulatory compliance but also for the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Proper handling and disposal procedures are directly derived from a thorough understanding of a substance's intrinsic hazards. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS No. 1094385-23-5) is classified with several key hazards that dictate the necessary precautions.[3]

Inherent Chemical Risks:

  • Acute Toxicity: The compound is classified as Acute Toxicity Category 4, indicating it is harmful if swallowed, in contact with skin, or if inhaled.[3] This necessitates measures to prevent all routes of exposure.

  • Irritation: It is a skin irritant (Category 2) and a serious eye irritant (Category 2A).[3] Direct contact can cause inflammation and damage.

  • Systemic Effects: It is listed as a Specific Target Organ Toxin – Single Exposure (STOT SE 3), with the potential to cause respiratory irritation or drowsiness and dizziness.[3]

Furthermore, as a nitrogen-containing heterocyclic compound, its thermal decomposition may lead to the release of irritating and toxic gases, such as nitrogen oxides and carbon monoxide.[4][5] This risk is critical when considering fire-related emergencies or improper treatment methods.

Hazard ClassificationCategoryDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)4Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Irritation2Causes skin irritation.[3]
Eye Irritation2ACauses serious eye irritation.[3]
Specific Target Organ ToxicitySE 3May cause respiratory irritation, drowsiness, or dizziness.[3]
Personnel Protection: Your First Line of Defense

Given the compound's hazard profile, a stringent personal protective equipment (PPE) regimen is mandatory to prevent accidental exposure.[6][7]

Essential PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles and, when handling larger quantities or there is a risk of splashing, a face shield.[8][9]

  • Skin Protection: A lab coat is required at all times. Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[6] If contact occurs, dispose of the contaminated gloves immediately and wash your hands thoroughly.[9]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

EquipmentSpecificationRationale
Eye Protection Safety goggles (conforming to EN 166 or NIOSH standards)Protects against eye irritation from dust or splashes.[8][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact, irritation, and dermal absorption.[6]
Body Protection Lab coatProtects skin and personal clothing from contamination.
Ventilation Certified Chemical Fume HoodMinimizes inhalation of harmful dust and vapors.[10]
The Disposal Workflow: From Generation to Pickup

Disposal is a multi-step process that begins the moment waste is generated. The overarching principle is that chemical waste must be managed in a way that is safe, compliant, and clearly communicated to all personnel and waste handlers. This workflow is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards for hazardous waste generators.[12][13]

Waste Characterization & Segregation Decision Tree

The first critical step is to correctly characterize and segregate the waste. This diagram outlines the decision-making process for different forms of waste containing 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine.

G cluster_0 cluster_1 Waste Characterization cluster_2 Segregation & Containerization Waste Waste Generation Point (e.g., end of experiment) Solid Is the waste solid? Waste->Solid Contaminated Is it grossly contaminated (e.g., spill cleanup)? Solid->Contaminated Yes LiquidWaste Container B: Liquid Hazardous Waste (Aqueous/Organic Solutions) Solid->LiquidWaste No SolidWaste Container A: Solid Hazardous Waste (Pure compound, contaminated consumables) Contaminated->SolidWaste No (e.g., lightly used gloves, wipes) DebrisWaste Container C: Solid Hazardous Waste (Spill Debris) Contaminated->DebrisWaste Yes Aqueous Is it an aqueous solution? LiquidWaste->Aqueous

Caption: Decision workflow for segregating waste containing the target compound.

Step-by-Step Disposal Protocol

Step 1: Container Selection and Preparation

  • Action: Select a container that is in good condition, compatible with the waste, and has a secure, leak-proof lid. For solid waste (unused compound, contaminated gloves, wipes), a sealable polyethylene bag or a wide-mouth poly container is appropriate. For liquid waste, use a designated, shatter-resistant waste bottle.[14]

  • Causality: Using a compatible container prevents degradation, leaks, and dangerous reactions. A secure lid is required at all times, except when adding waste, to prevent spills and the release of vapors.[14]

Step 2: Accurate and Compliant Labeling

  • Action: Before any waste is added, affix a "HAZARDOUS WASTE" label to the container.[14] Clearly write the full chemical name: "5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine." Do not use abbreviations or chemical formulas.[14] If it's a solution, list all constituents and their approximate percentages.

  • Causality: Proper labeling is a core EPA requirement.[13] It ensures that anyone handling the container understands its contents and associated dangers, which is critical for safe storage, transport, and final disposal.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Accumulate waste at or near the point of generation in a designated SAA, such as a secondary container within a fume hood.[14] This area must be under the control of the laboratory personnel generating the waste. Keep waste containers segregated by hazard class (e.g., do not store this waste directly with strong acids or bases).

  • Causality: The SAA concept allows for the safe, short-term collection of hazardous waste in the lab without requiring a full storage facility permit.[12] Segregation prevents accidental chemical reactions.

Step 4: Arranging for Final Disposal

  • Action: Once a waste container is nearly full (e.g., 90%), or if the compound is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department. Complete a chemical waste pickup form as required by your institution.

  • Causality: EH&S professionals are trained to handle, transport, and consolidate waste according to federal and state regulations, ensuring it reaches an approved waste disposal facility.[4]

Emergency Procedures: Responding to Spills and Exposures

Accidents can happen, and a prepared response is essential for minimizing harm.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station. Remove all contaminated clothing while flushing. Seek immediate medical attention.[4][5][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Spill:

    • Small Spill (in a fume hood): If you are trained and have the appropriate spill kit, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Collect the contaminated material into a designated hazardous waste container.

    • Large Spill or Spill Outside a Hood: Evacuate the immediate area. Alert your colleagues and contact your institution's EH&S or emergency response team. Do not attempt to clean it up yourself.

Never dispose of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine or its solutions by washing them down the drain. This is prohibited by law for hazardous waste and can harm aquatic ecosystems and interfere with wastewater treatment processes.[15]

By adhering to this structured disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the principles of environmental stewardship and regulatory compliance that are fundamental to scientific integrity.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . (2020, September 5). MDPI. Retrieved from [Link]

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information . (n.d.). NextSDS. Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . (2025, March 25). Quimivita. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . (n.d.). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview . (n.d.). PMC. Retrieved from [Link]

  • Exploring s-triazine derivatives as anticancer agents . (2026, March 2). Retrieved from [Link]

  • Preparing & Handling Chemical Solutions . (2023, April 26). The Science Blog. Retrieved from [Link]

  • SAFETY DATA SHEET . (2025, September 16). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule . (2019, April 25). Quarles & Brady LLP. Retrieved from [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals . (n.d.). ResearchGate. Retrieved from [Link]

  • 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol Safety Data Sheets . (n.d.). Retrieved from [Link]

  • Tricyclic[3][4][12]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins . (2008, October 11). ACS Publications. Retrieved from [Link]

  • 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes . (2024, December 5). PubMed. Retrieved from [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles . (2023, October 29). Frontiers. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . (n.d.). UNC Policies. Retrieved from [Link]

  • SAFETY DATA SHEET . (n.d.). Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . (n.d.). American Chemistry Council. Retrieved from [Link]

  • Co(II), Ni(II), and Cu(II) complexes derived from 1,2,4-triazine: synthesis, characterization, anticancer activity, DFT, and molecular docking studies with a COVID-19 protein receptor . (2022, May 16). Taylor & Francis Online. Retrieved from [Link]

  • Triazine Pesticides Standard - Safety Data Sheet . (2019, April 1). Retrieved from [Link]

  • Handling Chemicals . (n.d.). Wittenberg University. Retrieved from [Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals . (2019, August 21). Fennemore. Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective . (2023, February 14). Retrieved from [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds . (n.d.). ResearchGate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

As a Senior Application Scientist, I recognize that handling novel pharmacophores and synthetic intermediates requires a rigorous, causally-driven approach to laboratory safety. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel pharmacophores and synthetic intermediates requires a rigorous, causally-driven approach to laboratory safety. 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-23-5) is a structurally significant compound frequently utilized in drug discovery, particularly in the development of kinase inhibitors. However, its specific physicochemical properties present distinct occupational hazards[1].

This guide provides an authoritative, self-validating system for personal protective equipment (PPE) selection, operational workflows, and disposal protocols, ensuring compliance with the[2][3].

Part 1: Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand why this specific compound is hazardous. Safety is not about blind compliance; it is about understanding molecular interactions with human physiology.

  • Acute Toxicity (Oral, Dermal, Inhalation - H302, H312, H332): The 2,5-dimethylphenyl moiety is highly lipophilic. Lipophilicity dictates a molecule's partition coefficient (LogP), facilitating rapid permeation through the lipid bilayers of the stratum corneum and mucosal membranes[1]. This necessitates strict dermal and inhalation barriers, as systemic absorption can occur rapidly upon exposure.

  • Skin and Eye Irritation (H315, H319): The 1,2,4-triazin-3-amine core contains nucleophilic nitrogen atoms. When dissolved in the aqueous layer of the ocular mucosa or perspiration on the skin, it acts as a weak base. This disrupts local cellular pH and causes protein denaturation, leading to severe localized irritation[1].

  • Specific Target Organ Toxicity (STOT SE 3 - H336): Inhalation of fine, aerosolized particulates can bypass the upper respiratory tract. Due to its lipophilicity, the compound can cross the blood-brain barrier, resulting in central nervous system (CNS) depression, manifesting as drowsiness or dizziness[1].

Part 2: Required Personal Protective Equipment (PPE)

To mitigate these risks, PPE must be selected based on the principles[4]. Every piece of equipment serves as a targeted barrier against the mechanisms described above.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: The compound is handled as a solid powder. Weighing and transfer operations generate micro-aerosols. A P100 filter provides 99.97% efficiency against solid particulates, neutralizing the STOT SE 3 inhalation risk.

  • Dermal Protection (Hands): Double-gloving with extended-cuff Nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent chemical resistance to lipophilic amines. Double-gloving creates a self-validating safety system: if the outer glove is compromised or contaminated during weighing, the inner glove maintains the barrier during the doffing process.

  • Ocular Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Indirect-vented goggles prevent fine powder ingress while mitigating lens fogging, protecting against H319 eye irritation.

  • Body Protection: Flame-resistant or standard fluid-resistant lab coat with elastic knit cuffs, fully buttoned.

Part 3: Quantitative Hazard & PPE Specification Summary

Hazard ClassHazard CodePhysiological RiskRequired PPE SpecificationProtection Standard
Acute Toxicity H302, H312, H332Systemic absorption via lipid bilayersDouble Nitrile Gloves (≥5 mil), Lab CoatEN 374 / ASTM F739
Skin Irritation H315Localized pH disruption / protein denaturationExtended-cuff Nitrile GlovesOSHA 29 CFR 1910.138
Eye Irritation H319Ocular mucosa damageIndirect-vented Splash GogglesANSI Z87.1
STOT SE 3 H336CNS depression (drowsiness/dizziness)P100 Respirator & Fume HoodNIOSH 42 CFR Part 84

Part 4: Operational Workflow & Handling Protocol

This methodology ensures a self-validating loop where each step confirms the safety of the previous one.

Step 1: Pre-Operation Validation

  • Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm)[3].

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids, which can react exothermically with the amine core.

Step 2: Static Mitigation & Preparation

  • Triazine-amine powders are highly prone to static cling. Use an anti-static zero-stat gun on the micro-spatula and anti-static weighing boat.

  • Causality: Eliminating static prevents the sudden, uncontrolled aerosolization of the lipophilic powder when the primary container is opened.

Step 3: Transfer and Weighing

  • Open the primary container only within the designated safe zone of the fume hood (minimum 6 inches behind the sash).

  • Transfer the solid using a slow, deliberate motion to minimize dust generation.

Step 4: Dissolution (In Vitro Assay Prep)

  • If preparing a stock solution (e.g., in DMSO), add the solvent directly to the pre-weighed vial inside the hood.

  • Cap the vial tightly and seal with Parafilm before removing it from the hood for vortexing or sonication.

Step 5: Decontamination & Doffing

  • Wipe down the analytical balance and hood surface with a compatible solvent (e.g., 70% isopropanol) to dissolve residual organics, followed by a secondary wipe with mild soap and water.

  • Remove the outer gloves inside the hood and dispose of them immediately.

Part 5: Spill Response & Disposal Plan

Spill Response Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Mist the spill lightly with a 10% alcohol/water solution to suppress dust generation.

  • Absorb: Use damp, chemically inert absorbent pads to collect the wetted material.

  • Clean: Wash the affected area thoroughly with a mild detergent solution to neutralize and remove residual amine traces.

Disposal Plan:

  • Solid Waste: Place all contaminated outer gloves, weigh boats, and absorbent pads into a sealable, chemically compatible solid waste bag. Label explicitly as "Toxic Organic Solid Waste (Contains Triazine-Amine)".

  • Liquid Waste: Segregate organic solutions (e.g., DMSO/Triazine mixtures) into designated non-halogenated organic waste carboys.

  • Final Disposition: High-temperature incineration via a licensed hazardous waste contractor is required to completely destroy the heterocyclic ring system.

Part 6: Hazard Mitigation & Workflow Logic

G Start Hazard Identification: 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine Resp Inhalation Risk (H332, H336) Mitigation: P100 Respirator & Fume Hood Start->Resp Dermal Dermal Risk (H312, H315) Mitigation: Double Nitrile Gloves Start->Dermal Ocular Ocular Risk (H319) Mitigation: Splash Goggles Start->Ocular Weighing Operational Step: Anti-static Weighing in Fume Hood Resp->Weighing Dermal->Weighing Ocular->Weighing Decon Post-Op: Wet Wipe Decontamination Weighing->Decon Disposal Disposal: Incineration (Solid/Liquid Waste) Decon->Disposal

Chemical Handling & Exposure Mitigation Workflow for Triazine-Amines.

References

  • NextSDS. "5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. URL: [Link]

Sources

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5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
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Reactant of Route 2
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
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